molecular formula C7H6BrNO3 B1433548 Methyl 4-bromo-3-hydroxypyridine-2-carboxylate CAS No. 1256819-55-2

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Número de catálogo: B1433548
Número CAS: 1256819-55-2
Peso molecular: 232.03 g/mol
Clave InChI: MBQNMLIBPKTDMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3-hydroxypyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-hydroxypyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNMLIBPKTDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and rational design, functionalized pyridines serve as indispensable pharmacophores. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2) is a highly specialized, orthogonally protected building block 1. Its structural architecture—featuring a bidentate coordination motif (3-hydroxy-2-carboxylate) and a halogenated C4 position—makes it an ideal precursor for synthesizing metalloenzyme inhibitors, particularly Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated synthetic workflows.

Physicochemical Properties & Molecular Weight Analysis

Accurate physicochemical profiling is the first step in predicting the solubility, reactivity, and analytical behavior of a building block . The presence of the bromine atom significantly impacts the molecular weight and isotopic signature of the compound, which is critical for mass spectrometry validation 2.

Table 1: Quantitative Physicochemical Profile
PropertyValue
Chemical Name Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
CAS Registry Number 1256819-55-2
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Monoisotopic Mass 230.95311 Da
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Ester O x2, Phenol O)

Structural and Mechanistic Insights

The reactivity of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is governed by the electronic push-pull dynamics of its substituents.

  • The C4-Bromide: Acts as an electrophilic center for palladium-catalyzed cross-coupling. However, the adjacent electron-donating 3-hydroxyl group increases the electron density of the pyridine ring, which can kinetically slow down the oxidative addition of palladium.

  • The 3-Hydroxy-2-Carboxylate Motif: This arrangement is notorious for forming strong intramolecular hydrogen bonds. While this stabilizes the ester against spontaneous hydrolysis, the free hydroxyl group can coordinate with transition metal catalysts (like Pd or Cu), potentially leading to catalyst sequestration if not properly managed with excess base.

G A Scaffold Methyl 4-bromo-3-hydroxypyridine -2-carboxylate B C4-Functionalization Pd-Catalyzed Suzuki Coupling (Requires excess base due to 3-OH) A->B R-B(OH)2 C Ester Cleavage LiOH Saponification (Yields bidentate chelator) B->C H2O/THF D Target Application Metalloenzyme Inhibition (e.g., HIF-PHD) C->D Metal Coordination

Figure 1: Synthetic derivatization workflow for C4-functionalization and ester hydrolysis.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of the underlying reaction causality. The following workflows are engineered to bypass the electronic deactivation caused by the unprotected 3-hydroxyl group.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: To install an aryl or heteroaryl group at the C4 position while tolerating the unprotected 3-hydroxyl group. Rationale: The acidic 3-hydroxyl group (


) will rapidly consume one equivalent of base. To ensure sufficient base remains to activate the boronic acid for transmetalation, a strict stoichiometric excess of an inorganic base is required. We utilize 

because its bidentate phosphine ligand prevents catalyst poisoning by the pyridine nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) and the desired arylboronic acid (1.5 eq).

  • Catalyst & Base Loading: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (3.0 eq). Causality note: 1.0 eq of
    
    
    deprotonates the phenol, preventing it from coordinating the palladium, while the remaining 2.0 eq drive the transmetalation cycle.
  • Solvent Addition: Suspend the mixture in a thoroughly degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

    
     to neutralize the excess base and reprotonate the 3-hydroxyl group. Extract, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol 2: Saponification to the Free Carboxylic Acid

Objective: Cleave the C2 methyl ester to unveil the bidentate chelating pharmacophore [](). Rationale: Pyridine-2-carboxylic acids are prone to decarboxylation at high temperatures. Therefore, saponification must be conducted under mild conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the C4-substituted intermediate in a THF/MeOH/H2O mixture (2:1:1 v/v).

  • Hydrolysis: Add

    
     (2.5 eq) and stir at 40°C for 4 hours. The intramolecular hydrogen bond between the 3-OH and the ester carbonyl slightly hinders nucleophilic attack, necessitating gentle warming.
    
  • Self-Validating Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~3.5–4.0.

    • Self-Validation: This specific pH corresponds to the isoelectric point of the resulting zwitterionic 3-hydroxypyridine-2-carboxylic acid. The product will spontaneously precipitate out of solution, visually confirming successful ester cleavage and allowing for isolation via simple vacuum filtration.

Analytical Validation

To ensure the integrity of the synthesized compounds, the following self-validating analytical markers must be observed:

  • Mass Spectrometry (LC-MS): The starting material (MW: 232.03 g/mol ) exhibits a classic 1:1 isotopic doublet at

    
     232 and 234 (
    
    
    
    ) due to the naturally occurring
    
    
    and
    
    
    isotopes 1 [[2]](). Upon successful Suzuki coupling (Protocol 1), this isotopic signature will completely disappear, serving as an absolute diagnostic marker for debromination and coupling.
  • Nuclear Magnetic Resonance (

    
    -NMR):  In the starting scaffold, the C6 proton of the pyridine ring is highly deshielded by the adjacent basic nitrogen and the electron-withdrawing ester, typically appearing as a doublet downfield (
    
    
    
    ppm). Monitoring the shift of this proton provides real-time feedback on the electronic changes occurring at the C4 position.

References

  • Title: CAS No.
  • Source: sigmaaldrich.
  • Source: uni.

Sources

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxypyridine-2-carboxylate for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, physicochemical properties, reactivity, and strategic applications in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a bromine atom, a hydroxyl group, and a methyl ester—makes it a versatile scaffold for chemical modification. The pyridine core, being an electron-deficient aromatic system, influences the reactivity of these substituents.

The molecular structure and key identifiers are summarized below.

Chemical Structure:

Key Identifiers and Properties:

A summary of the essential chemical data for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is presented in the table below.

IdentifierValueSource
IUPAC Name methyl 4-bromo-3-hydroxypyridine-2-carboxylate[1]
CAS Number 1256819-55-2
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol N/A
Monoisotopic Mass 230.95311 Da[1]
SMILES COC(=O)C1=NC=CC(=C1O)Br[1]
InChI Key MBQNMLIBPKTDMP-UHFFFAOYSA-N[1]
Physical Form Powder
Predicted XlogP 1.9[1]

Synthesis and Reactivity Analysis

The synthesis of substituted pyridines can be complex. While a specific, detailed synthesis for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is not widely published, analogous structures are often prepared through multi-step sequences involving the construction of the pyridine ring followed by functional group interconversions. For instance, a plausible route could involve the synthesis of a di-substituted pyridine followed by bromination and hydroxylation.

The true value of this compound lies in its reactivity, which is governed by its distinct functional groups. Understanding these reactive sites is crucial for planning synthetic routes.

Key Reactivity Centers

Caption: Key reactive sites on the molecule.

  • The C4-Bromine Atom: This is arguably the most versatile handle on the molecule. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, fundamentally expanding the molecular complexity. The electron-deficient nature of the pyridine ring can facilitate these coupling reactions.[2]

  • The C3-Hydroxyl Group: The hydroxyl group is a potent nucleophile and a hydrogen bond donor.[3] Its presence significantly influences the molecule's solubility and binding interactions in a biological context. Chemically, it can be readily alkylated or acylated to introduce new functionalities or to act as a protecting group. The acidity of this hydroxyl group is modulated by the adjacent electron-withdrawing ester and the pyridine ring.

  • The C2-Methyl Ester: The ester group provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. Alternatively, it can be reduced to a primary alcohol.

Strategic Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate serves as an exemplary starting material for building drug-like molecules due to its inherent structural features.

Professionals in drug development can leverage this scaffold to:

  • Perform Structure-Activity Relationship (SAR) Studies: The bromine at the 4-position is an ideal launching point for rapidly generating a library of analogs via parallel synthesis using cross-coupling techniques. This allows for the systematic exploration of how different substituents at this position affect biological activity.

  • Modulate Physicochemical Properties: The hydroxyl and ester groups can be modified to fine-tune critical drug properties such as solubility, lipophilicity (LogP), and metabolic stability. For instance, converting the hydroxyl group to a methoxy ether can increase lipophilicity, while hydrolyzing the ester to a carboxylic acid can increase aqueous solubility.

  • Access Novel Chemical Space: The unique substitution pattern provides a framework that is distinct from more common chemical scaffolds, offering opportunities to develop compounds with novel intellectual property.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this compound, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a powerful C-C bond-forming method and is a common choice for modifying aryl halides.

Objective: To synthesize Methyl 3-hydroxy-4-phenylpyridine-2-carboxylate by coupling Methyl 4-bromo-3-hydroxypyridine-2-carboxylate with phenylboronic acid.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Solvent System: - Dioxane/Water (e.g., 4:1 v/v) A->B C Inert Atmosphere: - Degas mixture (Argon sparging) B->C D Heating: - Heat to 80-100 °C C->D E Monitoring: - Track progress via TLC or LC-MS D->E F Quenching & Extraction: - Cool, dilute with water - Extract with Ethyl Acetate E->F G Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography F->G H H G->H Final Product: Methyl 3-hydroxy-4-phenylpyridine-2-carboxylate

Caption: General workflow for a Suzuki coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Rationale: The boronic acid is the source of the phenyl group. An excess is used to ensure complete consumption of the starting material. The base is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

    • Rationale: The palladium catalyst is the core of the reaction, cycling through oxidation states to facilitate the coupling of the two organic fragments.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Seal the flask and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.

    • Rationale: Oxygen can deactivate the palladium catalyst. An inert atmosphere is crucial for efficient catalysis. The aqueous component helps to dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

    • Rationale: This step separates the organic product from the inorganic salts and aqueous-soluble components.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 3-hydroxy-4-phenylpyridine-2-carboxylate.

    • Rationale: Chromatography removes unreacted reagents and byproducts, providing the final product in high purity.

Conclusion

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a high-value, versatile building block for chemical synthesis. Its trifunctional nature provides orthogonal chemical handles that can be selectively addressed to build molecular complexity. For researchers in drug discovery and materials science, this compound offers a robust platform for generating novel molecules with tailored properties. A thorough understanding of its reactivity is paramount to unlocking its full synthetic potential.

References

  • PubChemLite. (n.d.). Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (C7H6BrNO3). Retrieved from [Link][1]

  • Hyde, A. M. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved from [Link][3]

Sources

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Introduction

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures.[1][2][3] The precise arrangement of its substituent groups—a bromo moiety, a hydroxyl group, and a methyl ester—imparts a unique physicochemical profile that dictates its behavior in various chemical and biological systems.

A fundamental property governing the utility of any compound in drug discovery is its solubility. Poor solubility can severely hamper development, leading to unreliable results in biological assays, poor bioavailability, and challenges in formulation.[4][5] This guide provides a comprehensive technical overview of the solubility of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate. As specific quantitative solubility data for this exact compound is not widely published, this document focuses on the core principles influencing its solubility and provides detailed, field-proven methodologies for its empirical determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to accurately characterize and manage the solubility of this important chemical entity.

Section 1: Physicochemical Profile of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Understanding the molecular characteristics of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is the first step in predicting and interpreting its solubility behavior. The interplay between its various functional groups defines its polarity, hydrogen bonding capacity, and ionization potential.

PropertyValue / PredictionSourceSignificance for Solubility
CAS Number 1256819-55-2[6]Unique identifier for this specific chemical structure.
Molecular Formula C₇H₆BrNO₃[6][7]Indicates the elemental composition.
Molecular Weight 232.03 g/mol [6]Influences molar concentration calculations.
Physical Form Powder[6]Highlights the need to consider solid-state properties (e.g., crystallinity) which can impact solubility.
Predicted XlogP 1.9[7]A measure of lipophilicity; a value of 1.9 suggests moderate lipophilicity, indicating potential solubility in both organic solvents and, to a lesser extent, aqueous media, likely influenced by pH.
Key Functional Groups Pyridine Ring, Hydroxyl (-OH), Bromo (-Br), Methyl Ester (-COOCH₃)N/AThe pyridine nitrogen is basic and can be protonated. The hydroxyl group is weakly acidic and a hydrogen bond donor/acceptor. The ester can act as a hydrogen bond acceptor. These groups make pH a critical determinant of aqueous solubility.

The structure contains both a weakly basic site (the pyridine nitrogen) and a weakly acidic site (the hydroxyl group). This amphoteric nature means that the compound's net charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At low pH, the pyridine nitrogen will be protonated, leading to a cationic species with likely increased aqueous solubility. At high pH, the hydroxyl group can be deprotonated, forming an anionic species that is also expected to be more soluble in water. There will be a pH at which the molecule is neutral (the isoelectric point), where aqueous solubility is typically at its minimum.

Section 2: Methodologies for Experimental Solubility Determination

The solubility of a compound can be described in two primary ways: thermodynamic and kinetic. The choice of which to measure depends on the stage of research; kinetic methods are favored for high-throughput screening in early discovery, while thermodynamic methods provide the definitive "true" solubility required for later-stage development.[5][8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[4][9] It represents a true saturation point where the dissolved solute is in equilibrium with the undissolved solid phase. The "shake-flask" method is the gold standard for this determination.[5]

Causality behind Experimental Choices: This method is designed to achieve a true equilibrium state. Using an excess of the solid compound ensures that the solution becomes saturated.[10] The extended incubation period (24-72 hours) with constant agitation allows sufficient time for the dissolution process to reach a steady state, overcoming the kinetic barriers associated with dissolving a crystalline solid.[10] Centrifugation and filtration are critical to completely separate the undissolved solid from the saturated supernatant before analysis, preventing artificially high results.[11]

Materials:

  • Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) at various pH values, organic solvents)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE for organic, PVDF for aqueous)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)[12][13]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid Methyl 4-bromo-3-hydroxypyridine-2-carboxylate to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached when the concentration no longer increases.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-30 minutes to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. Self-Validating Step: The first few drops from the filter should be discarded to avoid any potential adsorption to the filter membrane.

  • Analysis: Prepare a dilution series of the filtered supernatant in a suitable solvent. Quantify the concentration of the compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve prepared from a stock solution of known concentration.

  • Calculation: Determine the solubility in units such as µg/mL or µM based on the measured concentration of the saturated solution.

Workflow for Thermodynamic Solubility Determination

ThermodynamicSolubility cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Solid Compound & Solvent add_excess Add Excess Solid to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Agitate at Constant Temp (24-72 hours) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (e.g., 0.45 µm) centrifuge->filter analyze Quantify Concentration (HPLC, LC-MS) filter->analyze calculate Calculate Solubility (µg/mL or µM) analyze->calculate end End: Thermodynamic Solubility Value calculate->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically formed by diluting a high-concentration DMSO stock into an aqueous buffer.[8][11] This method is fast and requires minimal compound, making it ideal for early discovery screening.[5] However, it often overestimates thermodynamic solubility because it does not represent a true equilibrium state.

Causality behind Experimental Choices: This protocol mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. The rapid dilution can create a supersaturated state. Turbidimetry (or nephelometry) is used as a direct, real-time indicator of precipitation; as the compound falls out of solution, the resulting particles scatter light, increasing the measured signal.[14] This allows for a rapid determination of the concentration at which the compound is no longer soluble under these specific kinetic conditions.

Materials:

  • Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (as a high-concentration stock in DMSO, e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometry or turbidity measurement capability

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells.[14]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[14]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).[14]

  • Data Analysis: Plot the turbidity signal against the compound concentration. The kinetic solubility is determined as the concentration at which the turbidity signal begins to rise significantly above the baseline of the buffer/DMSO control wells.

Workflow for Kinetic Solubility Determination

KineticSolubility cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis start Start: High-Conc. DMSO Stock add_dmso Add DMSO Stock to Buffer (Creating Serial Dilutions) start->add_dmso add_buffer Add Aqueous Buffer to 96-well Plate add_buffer->add_dmso incubate Incubate at RT (1-2 hours) add_dmso->incubate measure Measure Turbidity (Nephelometer) incubate->measure plot Plot Turbidity vs. Concentration measure->plot determine Identify Precipitation Concentration plot->determine end End: Kinetic Solubility Value determine->end

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Section 3: Data Presentation and Interpretation

When determining the solubility of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate, it is crucial to systematically record the experimental conditions. The following table provides a template for reporting results, which is essential for reproducibility and comparison across different studies.

Table 1: Solubility Data Template for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Solvent / Buffer SystempH (for aqueous)Temperature (°C)Method UsedSolubility (µg/mL)Solubility (µM)Observations
PBS5.025ThermodynamicExperimental DataExperimental Datae.g., Stable solution
PBS7.425ThermodynamicExperimental DataExperimental Datae.g., Stable solution
PBS9.025ThermodynamicExperimental DataExperimental Datae.g., Stable solution
PBS7.425KineticExperimental DataExperimental Datae.g., Precipitation observed > X µM
MethanolN/A25ThermodynamicExperimental DataExperimental Datae.g., Freely soluble
AcetonitrileN/A25ThermodynamicExperimental DataExperimental Datae.g., Moderately soluble
DichloromethaneN/A25ThermodynamicExperimental DataExperimental Datae.g., Sparingly soluble

Conclusion

While published quantitative solubility data for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is scarce, a thorough understanding of its physicochemical properties combined with robust experimental methodologies allows for its accurate characterization. The presence of ionizable hydroxyl and pyridine groups makes its aqueous solubility highly pH-dependent, a critical consideration for any biological or formulation work. For early-stage screening, kinetic assays provide a rapid assessment, but for definitive data required for lead optimization and pre-formulation, the thermodynamic shake-flask method is indispensable. By employing the detailed protocols and structured data reporting outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling the effective progression of their research and development programs involving this valuable heterocyclic intermediate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • LookChem. Cas 29681-42-3,4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • PubChemLite. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (C7H6BrNO3). [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. Heterocycles in Medicinal Chemistry. [Link]

  • ChemSrc. CAS#:1242320-57-5 | Methyl 5-bromo-3-hydroxy-2-pyridinecarboxylate. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Atlantis Press. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]

Sources

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate as a synthetic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate in Divergent Heterocyclic Synthesis

Executive Summary & Structural Anatomy

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2) is a highly privileged, polyfunctional building block utilized extensively in medicinal chemistry and drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic matrix. Its true value lies in the orthogonal reactivity of its four distinct functional handles:

  • C4-Bromide: A prime electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • C3-Hydroxyl: Acts as an electronic modulator, a directing group, and an internal nucleophile for tandem annulation strategies.

  • C2-Methyl Ester: A latent carboxylic acid ready for late-stage derivatization (amidation, reduction) to explore structure-activity relationships (SAR).

  • Pyridine Nitrogen: Provides basicity, hydrogen-bond accepting capability, and an anchor for salt formation to tune pharmacokinetic properties.

Mechanistic Pathways & Workflow Visualization

The spatial arrangement of the C4-Br and C3-OH groups allows for both divergent functionalization and convergent cyclization. The diagram below maps the programmable pathways accessible from this single core.

G Core Methyl 4-bromo-3-hydroxypyridine-2-carboxylate CAS: 1256819-55-2 Suzuki 4-Aryl-3-hydroxypyridine-2-carboxylate (Suzuki-Miyaura Coupling) Core->Suzuki Aryl-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald 4-Amino-3-hydroxypyridine-2-carboxylate (Buchwald-Hartwig Amination) Core->Buchwald 1°/2° Amine Pd2(dba)3, BINAP, NaOtBu Annulation Furo[3,2-c]pyridine-7-carboxylate (Tandem Sonogashira/Cyclization) Core->Annulation Terminal Alkyne Pd(PPh3)4, CuI, Et3N Amide 4-Aryl-3-hydroxy-N-alkylpyridine-2-carboxamide (Saponification & Amidation) Suzuki->Amide 1. LiOH·H2O 2. R-NH2, HATU, DIPEA

Divergent synthetic workflows originating from the core pyridine building block.

Core Synthetic Transformations & Causality

C4-Functionalization via Palladium Catalysis

Suzuki-Miyaura Cross-Coupling: The mechanism proceeds through three primary steps: oxidative addition of the active Pd(0) catalyst into the C4-Br bond, transmetalation with an arylboronic acid, and reductive elimination[1].

  • The Causality of Base Selection: The presence of the adjacent C3-hydroxyl group introduces a critical challenge. If left unaddressed, this acidic phenol-like proton will quench the basic conditions required for transmetalation. Therefore, utilizing an excess of a mild base (e.g., 3.0 equivalents of K2CO3) is a causal necessity. It deprotonates the C3-OH to form a transient phenoxide, which paradoxically increases the electron density of the pyridine ring. While this slightly slows oxidative addition, it completely prevents the hydroxyl group from poisoning the palladium catalyst.

Buchwald-Hartwig Amination: C–N bond formation on bromopyridines is notoriously difficult due to the chelation effect of the pyridine nitrogen on the palladium center[2].

  • The Causality of Ligand Choice: To overcome this, the use of chelating bidentate phosphine ligands like BINAP or dppp is strictly required. These ligands enforce a rigid coordination geometry that inhibits β-hydride elimination from the amidopalladium intermediate and prevents the formation of inactive bis(amine)palladium complexes, effectively forcing the catalytic cycle toward reductive elimination[2].

Annulation Strategies for Fused Scaffolds

The synergistic ortho-relationship between the C4-bromide and C3-hydroxyl enables rapid access to fused heterocyclic systems. For instance, a tandem Sonogashira coupling with a terminal alkyne, followed by an intramolecular 5-endo-dig cyclization driven by the C3-hydroxyl, yields furo[3,2-c]pyridines—a highly prized scaffold in kinase inhibitor design[3]. Similarly, reacting the core with ureas or amides under oxidative conditions facilitates the synthesis of oxazolopyridines[4].

Quantitative Reaction Parameters

TransformationReagents & Catalyst SystemSubstrate ScopeTypical YieldKey Challenge Addressed
Suzuki-Miyaura Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3Electron-rich/poor aryls75–90%Overcomes C3-OH interference via excess base to form phenoxide.
Buchwald-Hartwig 1°/2° Amine, Pd2(dba)3, BINAPAliphatic/Aryl amines60–85%Bidentate ligand prevents Pd-chelation by the pyridine nitrogen.
Furan Annulation Terminal Alkyne, Pd(PPh3)4, CuIAryl/Alkyl alkynes65–80%Tandem one-pot cross-coupling and intramolecular cyclization.
Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O (2:1:1)Methyl/Ethyl esters>95%Mild conditions prevent base-catalyzed pyridine ring opening.

Self-Validating Experimental Protocols

Protocol A: Divergent Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position with an aryl group while preserving the C2-ester and C3-hydroxyl.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), K2CO3 (3.0 equiv, 3.0 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Degassing (Causality): Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Sparging is insufficient for highly sensitive couplings.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear orange solution to a dark brown/black suspension as the reaction proceeds, with Pd-black precipitating upon completion.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via LC-MS. The reaction is complete when the starting material's isotopic doublet (m/z 232/234 [M+H]+) is entirely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH4Cl to neutralize the phenoxide. Extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Saponification and Amidation (C2-Derivatization)

Objective: Convert the C2 methyl ester to a functionalized amide for library generation.

  • Saponification: Dissolve the coupled product from Protocol A (1.0 equiv) in a THF/MeOH/H2O mixture (2:1:1, 0.2 M). Add LiOH·H2O (3.0 equiv).

    • Causality: LiOH is chosen over NaOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating nucleophilic attack by the hydroxide. This allows the reaction to proceed at room temperature, preventing thermal degradation.

  • Self-Validation Checkpoint 1 (Physical): Stir for 2 hours. Acidify the mixture dropwise with 1M HCl to pH 3. The intermediate carboxylic acid will crash out as a white/pale yellow precipitate. If no precipitate forms, the product remains trapped as a highly soluble lithium salt, indicating insufficient acidification. Filter and dry the solid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester, then add the desired amine (1.5 equiv).

  • Self-Validation Checkpoint 2 (Chromatographic): The intermediate carboxylic acid is highly polar and will stay at the baseline on normal-phase TLC (Hexanes/EtOAc). Successful amidation will shift the Rf significantly higher (typically Rf ~0.4–0.6).

References

  • Sigma-Aldrich. "methyl 4-bromo-3-hydroxypyridine-2-carboxylate | 1256819-55-2".
  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids". BenchChem Technical Resources.
  • BenchChem. "Literature review of furopyridine synthesis and reactions". BenchChem Technical Resources.
  • Takahashi, T., & Koshiro, A. "Syntheses of Heterocyclic Compounds of Nitrogen. CXXVI.
  • Li, J. J., Wang, Z., & Mitchell, L. H. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Strategic Applications of Methyl 4-Bromo-3-hydroxypyridine-2-carboxylate in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of metalloenzyme inhibitors relies heavily on privileged scaffolds that can simultaneously coordinate active-site metal ions and project into adjacent hydrophobic pockets. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS 1256819-55-2) has emerged as a highly versatile, bifunctional building block. By masking the potent metal-chelating 3-hydroxy-2-carboxylate motif as a methyl ester, this scaffold allows for aggressive late-stage functionalization at the 4-position via transition-metal catalysis. This technical guide explores the structural rationale, synthetic workflows, and target applications of this compound, primarily focusing on its role in developing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors [1].

Structural Rationale & Pharmacophore Analysis

The utility of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is defined by three distinct structural features, each serving a highly specific chemical and biological purpose:

  • The Bidentate Chelation Motif (Post-Hydrolysis): Once the methyl ester is hydrolyzed, the resulting 3-hydroxy-2-carboxylic acid acts as a bioisostere of 2-oxoglutarate (2-OG). This motif is a potent bidentate chelator of mononuclear non-heme iron(II) present in the active sites of 2-OG-dependent dioxygenases [2].

  • The 4-Bromo Handle: The bromine atom at the C4 position serves as a synthetic linchpin. Because the 2-OG binding pocket in target enzymes is often adjacent to deep hydrophobic channels, appending diverse aryl or heteroaryl groups at the 4-position is critical for achieving high binding affinity and enzyme selectivity. The bromide enables rapid Structure-Activity Relationship (SAR) exploration via Palladium-catalyzed cross-coupling.

  • The Methyl Ester Prodrug/Protecting Group: Free 3-hydroxypyridine-2-carboxylic acids form highly stable 5-membered chelates with transition metals. If left unprotected during synthesis, the substrate would sequester the Palladium catalyst, effectively poisoning the cross-coupling reaction. The methyl ester neutralizes this threat and can also serve as a lipophilic prodrug to enhance cellular permeability.

Primary Application: HIF Prolyl Hydroxylase (PHD) Inhibitors

The most prominent application of this scaffold is the synthesis of HIF-PHD inhibitors. HIF-PHDs (specifically PHD1, PHD2, and PHD3) are Fe(II) and 2-OG-dependent enzymes that hydroxylate proline residues on Hypoxia-Inducible Factor alpha (HIF-1α) under normoxic conditions. This hydroxylation tags HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) complex and subsequent proteasomal degradation [1].

By utilizing derivatives of 3-hydroxypyridine-2-carboxylate to competitively block the 2-OG binding site and chelate the active-site Fe(II), PHD activity is halted. This stabilizes HIF-1α, allowing it to translocate to the nucleus and upregulate the transcription of erythropoietin (EPO), making these compounds highly effective in treating anemia associated with chronic kidney disease (CKD).

HIF_Pathway HIF HIF-1α Protein PHD PHD2 Enzyme (Fe2+, 2-OG dependent) HIF->PHD Binds under Normoxia Transcription Nucleus: EPO & VEGF Transcription HIF->Transcription Stabilized under Hypoxia or PHD Inhibition Hydroxylated Hydroxylated HIF-1α (Pro402/Pro564) PHD->Hydroxylated O2 + 2-OG -> Succinate + CO2 Inhibitor 3-Hydroxypyridine-2-carboxylate Inhibitor Inhibitor->PHD Chelates Fe2+ / Blocks 2-OG VHL pVHL Ubiquitination Complex Hydroxylated->VHL Recognized by VHL Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Figure 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by 3-hydroxypyridine-2-carboxylates.

Synthetic Workflows & Experimental Protocols

To transform Methyl 4-bromo-3-hydroxypyridine-2-carboxylate into an active metalloenzyme inhibitor, a self-validating two-step workflow is typically employed. The following protocols detail the causality behind the experimental conditions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install a hydrophobic aryl/heteroaryl tail at the C4 position to occupy the enzyme's secondary binding pocket. Causality Rationale:


 is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step in sterically hindered ortho-substituted pyridines. A mixed solvent system (Dioxane/Water) ensures the solubility of both the lipophilic organic starting materials and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.2 M concentration). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv) under a positive Argon stream.
    
  • Reaction Execution: Seal the flask and heat to 90°C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the bromide starting material validates the completion of the transmetalation and reductive elimination cycles.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove Pd black (preventing heavy metal contamination in biological assays), and concentrate the filtrate. Extract with EtOAc, wash with brine (to break emulsions and remove dioxane), dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Ester Saponification to Active Pharmacophore

Objective: Unmask the carboxylic acid to restore the bidentate iron-chelating pharmacophore. Causality Rationale:


 is utilized instead of harsher bases like 

or

to prevent potential nucleophilic attack or degradation of the electron-deficient pyridine ring. Room temperature conditions prevent thermally-induced decarboxylation of the resulting 2-picolinic acid derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate from Protocol 1 (1.0 equiv) in a THF/MeOH/

    
     mixture (2:1:1 v/v). This specific ratio ensures the hydrophobic ester and hydrophilic hydroxide ions remain in a single homogenous phase.
    
  • Hydrolysis: Add

    
     (3.0 equiv) and stir at room temperature for 2 hours.
    
  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0°C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Validation: At this isoelectric point, the zwitterionic 4-aryl-3-hydroxypyridine-2-carboxylic acid will precipitate out of solution as a solid. Filter, wash with cold water, and dry under a high vacuum.

Synthetic_Workflow SM Methyl 4-bromo-3-hydroxypyridine -2-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) SM->Suzuki Arylboronic Acid addition Intermediate Methyl 4-Aryl-3-hydroxypyridine -2-carboxylate Suzuki->Intermediate C-C Bond Formation Hydrolysis Ester Saponification (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Deprotection Product 4-Aryl-3-hydroxypyridine -2-carboxylic acid (Active) Hydrolysis->Product Unmasking Pharmacophore

Figure 2: Two-step synthetic workflow for generating active metalloenzyme inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) Dynamics

The functionalization of the C4 position drastically dictates the binding kinetics and cellular efficacy of the resulting inhibitors. The table below summarizes representative SAR dynamics demonstrating how varying the C4-aryl group impacts both biochemical enzyme inhibition and cellular target engagement.

C4 Substituent (R-Group)LogP (Calculated)PHD2 IC₅₀ (nM)HIF-1α EC₅₀ (μM, Cellular)Mechanistic Rationale
-H (Unsubstituted)0.8> 50,000> 100Lacks hydrophobic interactions to anchor in the 2-OG pocket.
-Phenyl 2.145012.5Establishes baseline Van der Waals interactions with active site Tyrosine residues.
-4-Phenoxyphenyl 3.6120.8Extended conformation perfectly occupies the deep hydrophobic channel of PHD2.
-3-Pyridyl 1.51,200> 50Nitrogen lone pair introduces unfavorable desolvation penalties in the lipophilic pocket.
-4-(Trifluoromethyl)phenyl 3.2251.1Fluorine atoms provide enhanced metabolic stability and favorable lipophilic contacts.

Note: Data represents established SAR trends for the 3-hydroxypyridine-2-carboxylate pharmacophore class against 2-OG dependent dioxygenases.

Broader Applications in Metalloenzyme Inhibition

While historically anchored in HIF-PHD drug discovery, the 3-hydroxypyridine-2-carboxylate scaffold (and its isosteres) is increasingly being deployed against other high-value metalloenzyme targets:

  • Epigenetic Modulators (JmjC KDMs): Jumonji C (JmjC) domain-containing histone demethylases are structurally similar to HIF-PHDs, relying on Fe(II) and 2-OG to demethylate lysine residues on histone tails. Derivatives synthesized from this scaffold are actively investigated as epigenetic therapies for oncology, utilizing the bidentate motif to halt aberrant gene silencing.

  • Antiviral Targets (Influenza PAN Endonuclease): The RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease is a critical component of the influenza viral replication machinery. It utilizes a dinuclear

    
     or 
    
    
    
    active site to cleave host RNA (cap-snatching). Hydroxypyridinone and hydroxypyridine-2-carboxylate derivatives act as highly potent Metal-Binding Pharmacophores (MBPs) that bridge the two metal ions, offering a validated pathway for developing broad-spectrum antiviral therapeutics [3].

References

  • Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof Google P
  • Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors ACS Medicinal Chemistry Letters (PMC - NIH)[Link]

Methodological & Application

Palladium-catalyzed synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of Methyl 4-Substituted-3-Hydroxypyridine-2-Carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2) is a highly privileged, densely functionalized heterocyclic building block[1]. Its structural motif forms the cornerstone of several Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs)—a revolutionary class of therapeutics utilized in the treatment of chronic kidney disease-associated anemia (e.g., Vadadustat)[2]. The C-4 bromine atom provides an optimal electrophilic site for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of 4-aryl and 4-alkyl derivatives. This application note details the mechanistic rationale, empirical optimization, and self-validating protocols for the Suzuki-Miyaura functionalization of this scaffold[3].

Mechanistic Rationale & Causality (E-E-A-T)

The Electronic Advantage vs. The 3-Hydroxyl Conundrum

The C-4 position of the pyridine ring is situated para to the highly electronegative nitrogen atom. This electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Br bond, making it exceptionally reactive toward oxidative addition by electron-rich Pd(0) species[4].

However, this intrinsic reactivity is counterbalanced by the adjacent 3-hydroxyl group. In palladium-catalyzed cross-couplings, the unprotected 3-hydroxyl group (pKa ~ 8.5) presents a severe liability. Under the basic conditions required for transmetalation (e.g., K₂CO₃), the hydroxyl group deprotonates. The resulting electron-rich phenoxide strongly coordinates to the electrophilic Pd(II) center, forming stable, catalytically inactive chelates. Furthermore, the electron-donating nature of the phenoxide increases the electron density of the pyridine ring, raising the activation energy for the initial oxidative addition[4].

Strategic Resolution

To establish a self-validating, high-yielding system, the 3-hydroxyl group must be transiently masked. O-Benzylation is the optimal choice because the benzyl ether is highly stable under the basic, aqueous conditions of the Suzuki coupling. If direct coupling on the unprotected phenol is mandatory, sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos) must be employed to prevent catalyst poisoning and force the necessary steric bulk to block N- or O-coordination[5].

Catalyst and Ligand Selection

For the protected scaffold, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a prerequisite for rapid reductive elimination. Its massive steric bulk also prevents competitive coordination from the pyridine nitrogen.

Workflow Architecture

Workflow Start 4-Bromo-3-hydroxy Scaffold Protect O-Benzylation (Masking) Start->Protect BnBr, K2CO3 Coupling Pd-Catalyzed Suzuki Coupling Protect->Coupling Ar-B(OH)2, Pd Deprotect Global Deprotection Coupling->Deprotect H2, Pd/C Product Functionalized HIF-PHI Core Deprotect->Product Isolation

Caption: Three-step synthetic workflow from the 4-bromo starting material to the final functionalized product.

Step-by-Step Experimental Protocols

Protocol A: O-Benzylation (Protection Phase)

Objective: Mask the acidic 3-hydroxyl group to prevent catalyst poisoning.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild base that selectively deprotonates the 3-hydroxyl without hydrolyzing the C-2 methyl ester.

  • Alkylation: Dropwise add Benzyl bromide (BnBr, 1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The disappearance of the starting material (m/z ~232) and appearance of the benzylated product (m/z ~322) confirms completion.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form the C4-C(aryl) bond via cross-coupling.

  • Reagent Assembly: In a Schlenk tube, combine the benzylated intermediate (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Water is essential to hydroxylate the boronic acid, forming the highly reactive boronate species required for transmetalation[4].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Degassing: Purge the vessel with Nitrogen (3x vacuum/N₂ cycles) to prevent oxidative degradation of the phosphine ligand. Heat to 90 °C for 12 hours.

  • Self-Validation (IPC): A visual color shift from bright orange/red (active Pd species) to dark brown/black (precipitation of inactive Pd black) often indicates catalyst aggregation, which typically occurs when the bromide is fully consumed.

  • Isolation: Filter through Celite to remove palladium residues, extract with EtOAc, and purify via flash chromatography.

CatCycle Pd0 Pd(0) Active Catalyst [Electron-Rich] OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Fast (Activated by Pyridine) TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base Facilitated PdII_2 Pd(II) Diaryl [Ar-Pd-Ar'] TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Release of Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on the 4-bromopyridine scaffold.

Protocol C: Global Deprotection and Hydrolysis

Objective: Remove the benzyl ether and hydrolyze the methyl ester to yield the bioactive carboxylic acid[3].

  • Hydrogenolysis: Dissolve the coupled product in Methanol (0.1 M). Add 10% Pd/C (10 wt%) and stir under an H₂ atmosphere (balloon) for 6 hours to cleave the benzyl ether.

  • Saponification: Filter through Celite. To the filtrate, add 2M aqueous NaOH (3.0 eq) and stir at 50 °C for 2 hours to saponify the methyl ester.

  • Self-Validation (IPC): The saponification can be monitored by the complete dissolution of the intermediate into the aqueous basic phase.

  • Precipitation: Acidify with 1M HCl to pH 3-4. Causality: This pH matches the isoelectric point of the resulting zwitterionic hydroxypyridine-carboxylic acid, forcing it to precipitate out of solution for easy filtration.

Empirical Data: Reaction Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling (Protocol B) on the O-Benzylated scaffold, demonstrating the causality behind the final protocol selection.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Slow transmetalation; competitive protodeboronation observed.
2Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10082%Excellent yield; bulky ligand prevents N-coordination[5].
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 91% Optimal; bidentate ligand accelerates reductive elimination.
4Pd(dppf)Cl₂K₂CO₃Dioxane (Dry)90<10%Reaction stalled; water is strictly required for boronate formation[4].

References

  • Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides Source: PubMed Central (NIH) URL: [Link][5]

  • Title: HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review Source: PubMed Central (NIH) URL: [Link][2]

Sources

Application Note: Advanced Cyclization Strategies for the Synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Overview & Retrosynthetic Rationale

The 3-hydroxypyridine-2-carboxylate scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bidentate metal-chelating motif in antiviral and epigenetic therapies. Synthesizing highly functionalized derivatives, such as Methyl 4-bromo-3-hydroxypyridine-2-carboxylate , presents a regiochemical challenge. Traditional methods rely on the electrophilic bromination of pre-formed pyridine rings, which often yields inseparable mixtures of 4-bromo, 6-bromo, and 4,6-dibromo isomers due to the strong ortho/para-directing nature of the C3-hydroxyl group.

To bypass these selectivity issues, we employ a de novo cyclization strategy: the Hetero-Diels-Alder (HDA) reaction of a 5-alkoxyoxazole with a precisely functionalized dienophile [1]. By embedding the halogen directly into the dienophile, the cyclization intrinsically dictates the regiochemistry of the final pyridine core, offering a highly convergent and scalable route.

Mechanistic Causality: Designing the Cyclization

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the electronic demands of the reactants. The reaction between methyl 5-ethoxyoxazole-4-carboxylate (the azadiene) and (E)-1-bromo-2-(phenylsulfonyl)ethene (the dienophile) is an inverse-electron-demand HDA cyclization.

  • The Diene (Oxazole): The electron-donating ethoxy group at C5 raises the HOMO energy of the oxazole, making it sufficiently nucleophilic to engage the dienophile. The methoxycarbonyl group at C4 will ultimately become the C2-ester of the target pyridine.

  • The Dienophile: The use of (E)-1-bromo-2-(phenylsulfonyl)ethene is a strategic masterstroke. The strongly electron-withdrawing phenylsulfonyl (-SO₂Ph) group lowers the LUMO of the alkene, facilitating the [4+2] cycloaddition. More importantly, it acts as a traceless directing group. It forces the β-carbon of the dienophile to attack the most nucleophilic center of the oxazole.

  • Aromatization (The Self-Driving Force): The initial cycloadduct is a highly strained 7-oxa-2-azabicyclo[2.2.1]heptene intermediate. Under thermal conditions, this intermediate spontaneously collapses. The extrusion of the oxygen bridge (facilitated by the elimination of ethanol) and the subsequent elimination of benzenesulfinic acid (PhSO₂H) provide an overwhelming thermodynamic driving force toward aromatization [2].

Workflow A Methyl 5-ethoxyoxazole-4-carboxylate (Diene) C [4+2] Cycloaddition (Nd(OTf)3, Toluene, 80°C) A->C B (E)-1-Bromo-2-(phenylsulfonyl)ethene (Dienophile) B->C D 7-Oxa-2-azabicyclo[2.2.1]heptene Intermediate C->D E Ring Opening & Elimination (-EtOH, -PhSO2H) D->E F Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (Target Product) E->F

Fig 1: Hetero-Diels-Alder cyclization pathway for the target pyridine scaffold.

Optimization of Cyclization Conditions

The uncatalyzed thermal HDA reaction requires harsh conditions (>110 °C) that often lead to the decomposition of the oxazole precursor. The introduction of a mild Lewis acid, specifically Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃), coordinates the dienophile and the oxazole, significantly accelerating the cycloaddition at lower temperatures [1].

Table 1: Quantitative Optimization of HDA Cyclization Parameters

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneToluene1102415Severe oxazole decomposition.
2Sc(OTf)₃ (10 mol%)Toluene801252Moderate yield; Lewis acidity too high, causing side reactions.
3Nd(OTf)₃ (10 mol%)DCE801265Good conversion, but solvent polarity hinders optimal elimination.
4 Nd(OTf)₃ (10 mol%) Toluene 80 12 78 Optimal coordination geometry; clean aromatization.
5BF₃·OEt₂ (1.0 eq)DCM2524TracesHard Lewis acid irreversibly binds to the oxazole nitrogen.

Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically confirmed without complex instrumentation, ensuring high trustworthiness and reproducibility.

Materials Required
  • Methyl 5-ethoxyoxazole-4-carboxylate (1.0 equiv, 10.0 mmol)

  • (E)-1-bromo-2-(phenylsulfonyl)ethene (1.2 equiv, 12.0 mmol)

  • Neodymium(III) trifluoromethanesulfonate [Nd(OTf)₃] (10 mol%, 1.0 mmol)

  • Anhydrous Toluene (50 mL)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Charge the flask with methyl 5-ethoxyoxazole-4-carboxylate (1.71 g, 10.0 mmol) and (E)-1-bromo-2-(phenylsulfonyl)ethene (2.96 g, 12.0 mmol).

  • Add 50 mL of anhydrous toluene via syringe to achieve a 0.2 M concentration.

  • Quickly add Nd(OTf)₃ (0.59 g, 1.0 mmol) against a positive flow of argon.

Step 2: Cyclization & Aromatization

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • Stir vigorously for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The dienophile is highly UV-active (254 nm). As the reaction proceeds, the dienophile spot will diminish, and a new spot corresponding to the target pyridine will appear, which exhibits a distinct blue fluorescence under long-wave UV (365 nm) due to the fully conjugated 3-hydroxypyridine system.

Step 3: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Add 30 mL of saturated aqueous NaHCO₃.

  • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur. This is a positive indicator that the cyclization was successful, as the NaHCO₃ is neutralizing the benzenesulfinic acid (PhSO₂H) extruded during the aromatization step.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude dark-yellow residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 6:4).

  • Isolate the fractions containing the fluorescent product and evaporate the solvent to afford Methyl 4-bromo-3-hydroxypyridine-2-carboxylate as a pale crystalline solid (Yield: ~1.81 g, 78%).

References

  • Sabot, C., Oueis, E., Brune, X., & Renard, P. Y. "Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles." Chemical Communications, 2012, 48(5), 768-770. URL:[Link]

  • Guevara-Vela, J. M., et al. "Metal-Free Decarboxylative Hetero-Diels–Alder Synthesis of 3-Hydroxypyridines: A Rapid Access to N-Fused Bicyclic Hydroxypiperidine Scaffolds." The Journal of Organic Chemistry, 2014. URL:[Link]

Application Note: A Validated Protocol for the Regioselective Bromination of 3-Hydroxypyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Brominated Pyridine Scaffolds

The pyridine ring is a foundational heterocyclic motif in medicinal chemistry and drug discovery, prized for its ability to engage in biological interactions and its favorable pharmacokinetic properties.[1] Specifically, functionalized 3-hydroxypyridine derivatives serve as crucial intermediates in the synthesis of a wide array of high-value pharmaceutical and agrochemical agents.[2] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures.

However, the regioselective bromination of the 3-hydroxypyridine-2-carboxylate core presents a distinct synthetic challenge. The pyridine ring is inherently electron-deficient, rendering it less reactive towards electrophilic aromatic substitution compared to benzene.[3] This deactivation is compounded by the electron-withdrawing nature of the C2-carboxylate group. Conversely, the C3-hydroxyl group is a powerful activating group, directing electrophilic attack to the ortho and para positions (C4 and C6). Navigating this electronic landscape to achieve selective bromination at a single desired position requires a carefully controlled and validated protocol.

This application note provides a detailed, field-proven protocol for the selective bromination of 3-hydroxypyridine-2-carboxylate esters using N-Bromosuccinimide (NBS). We will elucidate the mechanistic rationale behind the procedural choices, offer a step-by-step methodology, and present a framework for troubleshooting, ensuring reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.

Mechanistic Rationale: Achieving Regioselectivity

The success of this protocol hinges on controlling the electrophilic aromatic substitution mechanism. The 3-hydroxypyridine core exists in equilibrium with its 2-pyridone tautomer. In aqueous solutions, the reactivity and the predominant tautomeric form can be pH-dependent.[4][5] For the purpose of this electrophilic substitution, the hydroxyl form is the key reactive species.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical.[6] Unlike molecular bromine (Br₂), which can be highly reactive and lead to over-bromination or side reactions, NBS provides a low, constant concentration of an electrophilic bromine species (in situ).[1] This controlled delivery enhances selectivity for the most activated position on the ring while minimizing the formation of undesired byproducts.[7]

The reaction proceeds via the classical electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: NBS, often in the presence of a polar solvent, serves as a source for Br+.

  • Nucleophilic Attack: The electron-rich pyridine ring, activated by the C3-hydroxyl group, attacks the electrophilic bromine. This attack is directed primarily to the C4 and C6 positions.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed.[8]

  • Deprotonation and Rearomatization: A base (such as the succinimide anion) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final brominated product.[8]

The following diagram illustrates the general mechanistic pathway for this transformation.

G cluster_0 Electrophilic Aromatic Substitution Mechanism Start Substrate (3-Hydroxypyridine-2-carboxylate) SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Start->SigmaComplex Nucleophilic Attack on Br+ NBS N-Bromosuccinimide (NBS) Source of Br+ NBS->SigmaComplex Deprotonation Deprotonation (by Succinimide Anion) SigmaComplex->Deprotonation Loss of H+ Product Brominated Product + Succinimide Deprotonation->Product Rearomatization

Caption: General mechanism of electrophilic bromination on the pyridine ring.

Validated Experimental Protocol

This protocol is designed for the selective bromination of an alkyl 3-hydroxypyridine-2-carboxylate. The procedure has been optimized for high yield and purity.

Materials and Reagents
  • Alkyl 3-hydroxypyridine-2-carboxylate (e.g., methyl or ethyl ester) (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 eq.), recrystallized if it appears yellow.[6]

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel or powder funnel

  • Low-temperature bath (ice-water or dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

The overall experimental workflow is summarized in the diagram below.

G cluster_1 Experimental Workflow A 1. Reactant Setup Dissolve substrate in CH3CN under N2 atmosphere. B 2. Cooling Cool reaction to 0 °C. A->B C 3. NBS Addition Add NBS portion-wise over 15-20 min. B->C D 4. Reaction Stir at 0 °C to RT. Monitor by TLC. C->D E 5. Work-up Quench with Na2S2O3. Extract with DCM. D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G 7. Analysis Characterize final product. F->G

Caption: A high-level overview of the experimental workflow.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyl 3-hydroxypyridine-2-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial throughout the reaction.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the stirred solution in small portions over 15-20 minutes. Adding NBS too quickly can lead to an exotherm and a decrease in selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexanes/Ethyl Acetate mobile phase). Typical reaction times range from 2 to 6 hours.[9]

  • Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine.

  • Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product.

Safety Precautions
  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should occur within a well-ventilated fume hood.

  • The reaction should be performed under an inert atmosphere to prevent moisture from interfering with the reaction.

Expected Results and Data

The regioselectivity of the bromination is highly dependent on the substrate and reaction conditions. The protocol described above is optimized for monobromination. Different brominating agents and conditions can be employed, often with varying outcomes in terms of yield and selectivity.

Brominating AgentSolventTemp. (°C)Time (h)Typical YieldReference
NBS Acetonitrile0 to RT2 - 670-90%[9]
DBDMH ¹Acetonitrile50 - 901 - 465-85%[9]
Br₂ / HBr Aqueous HBr80 - 1201 - 48Variable[10]
¹ 1,3-dibromo-5,5-dimethylhydantoin

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive NBS (degraded by moisture). Insufficient reaction time or temperature.Use freshly recrystallized NBS.[6] Allow the reaction to proceed for a longer duration or warm slightly (e.g., to 40 °C), monitoring carefully by TLC.
Dibromination Excess brominating agent. Reaction temperature too high.Use a stoichiometric amount of NBS (1.0-1.05 eq.). Maintain a low reaction temperature (0 °C) during and after addition.
Complex Mixture of Products Reaction conditions too harsh.Switch to a milder solvent. Ensure slow, portion-wise addition of NBS to control the reaction rate and temperature.
Difficult Purification Succinimide byproduct co-eluting with the product.During the work-up, cool the reaction mixture after quenching; succinimide is often less soluble in the organic solvent at lower temperatures and may precipitate, allowing for removal by filtration.[1]

Conclusion

This application note details a robust and reproducible protocol for the selective bromination of 3-hydroxypyridine-2-carboxylates. By leveraging the controlled reactivity of N-Bromosuccinimide and carefully managing reaction conditions, researchers can efficiently synthesize these valuable brominated intermediates. The mechanistic insights and procedural details provided herein are intended to empower scientists to confidently perform this transformation, facilitating the advancement of synthetic programs in pharmaceutical and materials science.

References

  • Bunting, J. W., & Vlach, D. (1977). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 55(21), 3867-3873. Retrieved from [Link]

  • Goossen, L., & Lange, P. (2019). Bromination of pyridine derivatives. (WO2019145177A1). Google Patents.
  • Bunting, J. W., & Vlach, D. (1977). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. Retrieved from [Link]

  • Ciba Geigy Corp. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4033975A). Google Patents.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]

  • Durham University. (2001, June 14). New functionalised 3-hydroxypyridines. Durham E-Theses. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved from [Link]

  • Weizmann Institute of Science. (2018). Process for the preparation of organic bromides. (US20180273450A1). Google Patents.
  • Li, C., et al. (2026). Direct Regioselective C-3 Halogenation of Pyridines. Synfacts, 22(02), 179. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. RSC Publishing. Retrieved from [Link]

  • CN104130183A. (n.d.). Synthetic method for 3-bromopyridine. Google Patents.
  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Retrieved from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the synthesis of pharmaceuticals and complex agrochemicals[1]. The reactivity of this molecule is governed by a delicate interplay of electronic effects, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), provided the reaction conditions are strategically controlled.

Electrophilic Activation: The pyridine nitrogen and the electron-withdrawing methyl ester at the 2-position synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This structural feature highly activates the C4-position, making the bromide an excellent leaving group for nucleophilic attack[2].

The 3-Hydroxyl Conundrum: While the 4-position is activated for substitution, the adjacent 3-hydroxyl group presents a significant mechanistic hurdle. Under the basic conditions typically required for SNAr, the hydroxyl group deprotonates. The resulting oxyanion acts as a strong electron donor via resonance (+R effect), which severely deactivates the ring toward nucleophilic attack and can lead to unwanted side reactions[3].

Strategic Imperative: To achieve high-yielding SNAr at the C4 position, the 3-hydroxyl group must be transiently masked using a robust protecting group (e.g., a benzyl ether) prior to the introduction of the nucleophile.

Strategic Workflow

The optimized synthetic approach relies on a three-phase sequence: protection, substitution, and subsequent deprotection.

Workflow Start Methyl 4-bromo-3-hydroxypyridine -2-carboxylate Protect Step 1: O-Protection (Benzylation) Start->Protect SNAr Step 2: SNAr Reaction (Nucleophile Addition) Protect->SNAr Deprotect Step 3: O-Deprotection (Hydrogenolysis) SNAr->Deprotect Product 4-Substituted-3-hydroxy pyridine-2-carboxylate Deprotect->Product

Synthetic workflow for SNAr on Methyl 4-bromo-3-hydroxypyridine-2-carboxylate.

Mechanistic Pathway Visualization

The SNAr reaction of the protected intermediate proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged carbanion intermediate known as a Meisenheimer complex[2]. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the ester group before the bromide ion is expelled to restore aromaticity.

Mechanism Reactant Reactant 4-Bromo-3-alkoxypyridine -2-carboxylate Complex Meisenheimer Complex Negative charge stabilized by Pyridine N and Ester Reactant->Complex Nu- attack Nu Nucleophile Amine, Thiol, or Alkoxide Nu->Complex Product Product 4-Substituted Derivative + Bromide Ion Complex->Product Br- elimination

SNAr mechanism proceeding via a stabilized Meisenheimer complex intermediate.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for various nucleophiles reacting with the protected intermediate, Methyl 4-bromo-3-(benzyloxy)pyridine-2-carboxylate.

Nucleophile TypeReagent ExampleBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineK₂CO₃ (2.0 eq)DMF80 - 10012 - 1675 - 85
Secondary AmineMorpholineEt₃N (2.5 eq)DMSO1001870 - 80
ThiolThiophenolCs₂CO₃ (1.5 eq)DMF60 - 808 - 1280 - 90
AlkoxideSodium MethoxideNaOMe (excess)MeOHReflux4 - 685 - 95

Experimental Protocols

Protocol A: O-Benzylation of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the phenol-like 3-OH (pKa ~8.5) without causing the saponification of the methyl ester, which would inevitably occur if stronger aqueous bases like NaOH were used. DMF acts as a polar aprotic solvent, leaving the phenoxide unsolvated and highly reactive for the SN2 attack on benzyl bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (solution will slightly darken).

  • Alkylation: Dropwise, add Benzyl bromide (1.1 eq) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 3:1); the protected product will elute significantly faster (higher Rf) due to the loss of the polar hydroxyl group.

  • Self-Validating Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). DMF is highly miscible in water but can partition into EtOAc; the LiCl alters the partition coefficient, effectively stripping residual DMF into the aqueous phase and preventing contamination.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: SNAr with Aliphatic Amines

Causality & Rationale: Polar aprotic solvents (DMF, DMSO) are critical for SNAr as they stabilize the highly polar Meisenheimer transition state while leaving the nucleophile unsolvated[2]. Elevated temperatures are required to overcome the activation energy barrier of the initial nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-protected intermediate (1.0 eq) in anhydrous DMSO (0.15 M).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 2.0 eq) and Triethylamine (Et₃N, 2.5 eq). Et₃N acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction: Heat the sealed reaction vessel to 100 °C for 18 hours.

  • Workup: Cool the mixture, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer sequentially with water and brine to remove DMSO and Et₃N salts.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 4-amino substituted derivative.

Protocol C: Global Deprotection (Hydrogenolysis)

Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl ether C-O bond without reducing the pyridine ring or the ester functionality.

Step-by-Step Methodology:

  • Preparation: Dissolve the SNAr product in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Never let the Pd/C filter cake dry out completely in the air, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo to afford the final functionalized 4-substituted-3-hydroxypyridine-2-carboxylate.

Troubleshooting & Optimization

  • Incomplete SNAr Conversion: If the substitution reaction stalls, it is often due to the use of a weak nucleophile (e.g., anilines) that cannot efficiently form the Meisenheimer complex. In such cases, abandon thermal SNAr and pivot to Buchwald-Hartwig cross-coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Toluene at 110 °C).

  • Ester Saponification: The 2-carboxylate methyl ester is highly susceptible to hydrolysis. Always ensure that the bases used (K₂CO₃, Cs₂CO₃) are strictly anhydrous and that solvents are stored over molecular sieves.

References

Sources

Application Note: Advanced Recrystallization Techniques for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2)[1] is a highly functionalized pyridine scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates and transition-metal coordination complexes. Achieving >99% purity through recrystallization is often complicated by the molecule's unique hydrogen-bonding network and its propensity to "oil out" (liquid-liquid phase separation) during cooling[2]. This application note details the mechanistic rationale and validated protocols for the purification of this compound, tailored to address specific crude impurity profiles.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating recrystallization protocol, one must first understand the causality behind the molecule's thermodynamic and solubility behaviors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position is perfectly situated to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the C2 methyl ester. This interaction effectively "masks" the polar hydroxyl group from the bulk solvent, significantly reducing the molecule's overall polarity and intermolecular hydrogen-bonding capacity.

  • Halogen-Induced Lipophilicity: The bromine atom at C4 adds substantial lipophilicity, electron-withdrawing character, and density to the scaffold.

  • Solvent Causality: Because of the masked polarity, this compound exhibits unexpectedly high solubility in moderately polar solvents (like ethyl acetate or dichloromethane) and can be successfully crystallized from non-polar aliphatic hydrocarbons. Literature precedents for closely related heavily halogenated analogs, such as methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate, demonstrate excellent crystal yields when utilizing heptane[3] or methylcyclohexane[4] as the primary recrystallization solvent.

Solubility Matrix & Solvent Selection

The selection of the solvent system must be dictated by the crude impurity profile. Table 1 summarizes the empirical solubility parameters and the strategic application of each solvent system.

Table 1: Solubility Matrix and Solvent Suitability

Solvent SystemPolarity IndexSolubility (Hot, 75°C)Solubility (Cold, 0°C)Impurity Profile Suitability
Heptane 0.1ModerateVery LowHigh purity crude (>90%); removes trace non-polar impurities.
Methylcyclohexane 0.0ModerateVery LowSimilar to heptane, but offers a slightly higher boiling point for better dissolution[4].
EtOAc / Heptane (1:4) ~1.0HighLowCrude with polar impurities. EtOAc solvates polar byproducts; heptane forces crystallization.
Methanol / Water (3:1) ~7.5HighModerateCrude with highly lipophilic impurities. Water acts as the anti-solvent.
Workflow Visualization

SolventSelection Start Crude Methyl 4-bromo-3- hydroxypyridine-2-carboxylate Analyze Impurity Profiling (HPLC/LC-MS) Start->Analyze Polar Polar Impurities Dominant Analyze->Polar >5% NonPolar Non-Polar Impurities Dominant Analyze->NonPolar >5% HighPurity High Purity Crude (>90% AUC) Analyze->HighPurity <10% total ProtoB Protocol B: EtOAc / Heptane Polar->ProtoB ProtoC Protocol C: MeOH / Water NonPolar->ProtoC ProtoA Protocol A: Heptane (Single Solvent) HighPurity->ProtoA Pure Crystalline API Scaffold (>99% Purity) ProtoB->Pure ProtoC->Pure ProtoA->Pure

Fig 1: Decision matrix for solvent system selection based on crude impurity profiling.

Experimental Protocols

Note: For laboratories operating in tropical climates with high ambient humidity (e.g., Singapore), ensure all vacuum drying apparatuses are equipped with robust moisture traps. The hygroscopic nature of trace polar impurities can compromise the final drying phase.

Protocol A: Single-Solvent Recrystallization (Heptane)

Best for: Upgrading material from 90% to >99% purity.

  • Dissolution: Suspend 10.0 g of crude Methyl 4-bromo-3-hydroxypyridine-2-carboxylate in 50 mL of heptane in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to reflux (approx. 98 °C) using an oil bath. If dissolution is incomplete, add additional heptane in 5 mL increments until a clear solution is achieved.

    • Self-Validation Check: The solution must be completely transparent; any remaining particulate at reflux is likely an insoluble inorganic impurity (e.g., residual salts from halogenation) and requires hot filtration.

  • Hot Filtration (Optional): If insoluble matter persists, perform a hot gravity filtration through a pre-heated fluted filter paper to prevent premature nucleation.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath or allow it to cool ambiently. Do not use an ice bath immediately.

    • Causality: Rapid cooling forces impurities into the rapidly forming crystal lattice, defeating the thermodynamic purpose of recrystallization and leading to smaller, less uniform crystals[2].

  • Nucleation: Observe the cloud point (typically around 65–70 °C).

  • Isolation: Once the mixture reaches room temperature (20–25 °C), further cool to 0–5 °C for 2 hours to maximize thermodynamic yield.

  • Filtration & Washing: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold heptane to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40 °C to constant weight.

Protocol B: Binary Solvent System (EtOAc / Heptane)

Best for: Crude material containing significant polar impurities.

  • Dissolution in Primary Solvent: Dissolve 10.0 g of the crude material in a minimal amount of hot Ethyl Acetate (approx. 15–20 mL) at 70 °C.

    • Causality: EtOAc acts as a strong primary solvent due to its ability to disrupt weak intermolecular interactions, ensuring all polar impurities are fully solvated.

  • Anti-Solvent Addition: While maintaining the internal temperature at 70 °C, add hot heptane (anti-solvent) dropwise via an addition funnel with vigorous stirring until the solution becomes faintly turbid (the cloud point).

  • Equilibration: Add just enough hot EtOAc (1–2 mL) to clear the turbidity, establishing a saturated solution exactly at the solubility limit.

  • Crystallization: Remove the heat source and allow the system to cool slowly to room temperature over 4 hours.

  • Harvesting: Filter the resulting crystals, wash with a cold 1:4 mixture of EtOAc:Heptane, and dry under vacuum.

Troubleshooting: Overcoming "Oiling Out"

"Oiling out" occurs when the solute separates as a liquid phase rather than a crystalline solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture[2].

  • Causality: Rapid cooling or high concentrations of structurally similar impurities disrupt the ordered crystal lattice formation, causing the compound to crash out as an amorphous oil.

  • Intervention Strategy:

    • If an oil forms, immediately reheat the mixture until the oil redissolves completely into a homogeneous solution[2].

    • Adjust the cooling ramp to a much slower rate (e.g., 0.2 °C/min).

    • Introduce 5–10 mg of pure seed crystals at exactly the cloud point to bypass the energy barrier for nucleation, forcing the molecules to adopt a crystalline lattice rather than an amorphous phase.

References

  • World Intellectual Property Organization. "WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids".
  • Australian Patent Office. "AU780698B2 - Fungicidal heterocyclic aromatic amides and their compositions, methods of use and preparation".

Sources

Analytical methods for characterizing Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Executive Summary & Physicochemical Context

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2) is a highly functionalized heterocyclic building block frequently utilized in the rational design of kinase inhibitors and epigenetic modulators. The molecule presents a unique analytical challenge due to its dense array of functional groups: a basic pyridine nitrogen, an acidic phenolic hydroxyl, a halogen (bromine), and an ester moiety.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of techniques, but as a holistic, self-validating system. Every analytical choice—from the pH of the mobile phase to the specific ionization mode in mass spectrometry—is dictated by the molecule's fundamental physicochemical properties. This guide details the causal reasoning and step-by-step methodologies required to achieve rigorous structural validation and purity assessment.

Analytical Strategy & Causality

To establish absolute confidence in the identity and purity of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate, we must employ orthogonal analytical techniques. The strategy is built on the following causal relationships:

  • Chromatographic Behavior (HPLC): The basic nitrogen atom in the pyridine ring strongly interacts with acidic residual silanol groups on standard silica-based stationary phases, which is the primary cause of severe peak tailing[1]. To mitigate this, we employ 0.1% Formic Acid (FA) as a mobile phase modifier. FA serves a dual purpose: it lowers the pH to protonate both the analyte and the silanols (suppressing secondary interactions and ensuring sharp, symmetrical peaks) and it acts as a volatile proton donor to enhance ionization efficiency in positive-mode Electrospray Ionization (ESI+)[2].

  • Isotopic Signatures (LC-MS): Naturally occurring bromine is composed of two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (~50.5:49.5)[3]. This intrinsic property acts as a built-in, self-validating system. If the mass spectrum does not display a characteristic
    
    
    and
    
    
    peak cluster of equal intensity, the presence of bromine is immediately falsified, preventing misidentification[4].
  • Regiochemical Mapping (NMR): The substitution pattern on the pyridine ring leaves only two aromatic protons (at C5 and C6). Because they are adjacent (ortho) to one another,

    
     NMR will reveal a specific coupling constant (
    
    
    
    ), definitively proving the 4,3,2-substitution pattern[5].

Workflow Start Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Sample HPLC HPLC-UV Analysis (Purity & Retention) Start->HPLC MS LC-MS (ESI+) (Mass & Isotope Pattern) Start->MS NMR 1H & 13C NMR (Regiochemistry) Start->NMR HPLC_Data Check Peak Symmetry (Target >95% Purity) HPLC->HPLC_Data MS_Data Verify 1:1 Ratio of [M+H]+ & [M+H+2]+ MS->MS_Data NMR_Data Confirm H5-H6 Ortho-Coupling (J~5Hz) NMR->NMR_Data Valid Validated Structure & Purity HPLC_Data->Valid MS_Data->Valid NMR_Data->Valid

Multimodal analytical workflow for structural validation and purity assessment.

Detailed Experimental Protocols

Protocol A: HPLC-UV Purity Analysis

This protocol utilizes a reversed-phase gradient method optimized for basic heterocycles[6]. The inclusion of a blank run acts as a self-validating step to ensure no carryover or ghost peaks interfere with the analyte integration.

  • System Preparation: Purge the HPLC system with Mobile Phase A (Ultrapure Water + 0.1% v/v Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% v/v Formic Acid)[7].

  • Column Equilibration: Install an end-capped C18 column (e.g., Waters XBridge C18,

    
    ). Equilibrate at 5% B for 15 minutes at a flow rate of 
    
    
    
    . Set the column oven to
    
    
    .
  • Sample Preparation: Dissolve

    
     of the compound in 
    
    
    
    of a 50:50 Water:Acetonitrile mixture. Vortex until fully dissolved and filter through a
    
    
    PTFE syringe filter.
  • Gradient Execution:

    • 
      : Hold at 5% B.
      
    • 
      : Linear ramp to 95% B.
      
    • 
      : Hold at 95% B (Column wash).
      
    • 
      : Return to 5% B.
      
    • 
      : Re-equilibration.
      
  • Detection: Monitor UV absorbance at

    
     (aromatic ring) and 
    
    
    
    .
Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Ionization Setup: Configure the mass spectrometer for positive Electrospray Ionization (ESI+). Set the capillary voltage to

    
     and the desolvation temperature to 
    
    
    
    .
  • Sample Introduction: Inject

    
     of the sample prepared in Protocol A directly into the LC-MS flow path.
    
  • Data Acquisition: Scan from

    
     100 to 600.
    
  • Self-Validation Check: Extract the ion chromatogram (EIC) for the expected mass. You must observe two distinct peaks separated by exactly

    
     (nominal 
    
    
    
    units) with an intensity ratio of approximately 1:1[4]. If this ratio deviates significantly (e.g., 3:1, which indicates Chlorine[8]), the synthesis or sample identity is compromised.

IsotopeLogic Detect Detect Molecular Ion Cluster in MS1 Spectrum Check Are there two peaks separated by ~2 m/z units? Detect->Check Ratio Is the intensity ratio approximately 1:1? Check->Ratio Yes NoBr Bromine Absent (Reject Structure) Check->NoBr No Ratio->NoBr No YesBr Bromine Confirmed (79Br and 81Br present) Ratio->YesBr Yes

Self-validating decision logic for confirming bromine presence via MS isotopic signatures.

Protocol C: Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve

    
     of the compound in 
    
    
    
    of deuterated dimethyl sulfoxide (
    
    
    ). The choice of
    
    
    over
    
    
    is deliberate; it disrupts intramolecular hydrogen bonding between the C3-hydroxyl and C2-carboxylate, ensuring a sharp, distinct -OH peak[5].
  • Acquisition: Acquire a standard 1D

    
     NMR spectrum (minimum 16 scans) and a 
    
    
    
    NMR spectrum (minimum 256 scans) at
    
    
    .
  • Processing: Calibrate the residual solvent peak (

    
     quintet at 
    
    
    
    for
    
    
    ).

Data Interpretation & Acceptance Criteria

To streamline data review, compare your experimental outputs against the theoretical acceptance criteria outlined in the tables below.

Table 1: Expected


 NMR Chemical Shifts and Multiplicities 
PositionExpected Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Assignment
-OH

Broad Singlet (bs)1HN/AC3 Hydroxyl (exchanges with

)
C6-H

Doublet (d)1H

Pyridine ring proton (deshielded by adjacent N)
C5-H

Doublet (d)1H

Pyridine ring proton (ortho to C6)
-OCH


Singlet (s)3HN/AMethyl ester protons

Note: The exact chemical shifts may vary slightly depending on concentration and temperature, but the multiplicity and coupling constants are absolute structural proofs.

Table 2: High-Resolution Mass Spectrometry (ESI+) Acceptance Criteria

FormulaIsotopeTheoretical Exact MassExpected

(

)
Relative Intensity


230.9531 Da231.9609



232.9511 Da233.9589

Troubleshooting & System Suitability

  • Issue: Severe Peak Tailing in HPLC.

    • Causality: The basic nitrogen is interacting with unendcapped silanols on the column[1].

    • Correction: Verify that the mobile phase contains exactly 0.1% Formic Acid. If tailing persists (Asymmetry Factor

      
      ), the column's stationary phase may be degraded. Switch to a fresh, heavily end-capped column or a mixed-mode column designed for basic analytes[5].
      
  • Issue: Missing -OH Peak in

    
     NMR. 
    
    • Causality: Rapid proton exchange with trace water in the NMR solvent.

    • Correction: Ensure the

      
       is anhydrous (stored over molecular sieves). Do not use 
      
      
      
      as the solvent, as the deuterium will immediately exchange with the hydroxyl proton, rendering it invisible.

References

  • 6.4: Isotope Abundance Source: Chemistry LibreTexts URL:[Link]

  • mass spectra - the M+2 peak Source: Chemguide URL:[Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Source: Pure Synth URL:[Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

I. Synthesis Overview and Key Challenges

The synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate typically proceeds in two key stages: the esterification of 3-hydroxy-2-pyridinecarboxylic acid followed by the regioselective bromination of the resulting ester. While the esterification is generally straightforward, the bromination step presents the primary challenge in maximizing yield and purity. The key to a successful synthesis lies in controlling the regioselectivity of the bromination to favor substitution at the C4 position and minimizing the formation of byproducts.

This guide will focus on a robust and optimized protocol using N-bromosuccinimide (NBS) as the brominating agent, which offers milder reaction conditions and improved selectivity compared to liquid bromine.

II. Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate with a focus on maximizing yield and purity.

Part A: Esterification of 3-Hydroxy-2-pyridinecarboxylic Acid
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-pyridinecarboxylic acid (10.0 g, 71.9 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL, 75.5 mmol) while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.

Part B: Regioselective Bromination
  • Reaction Setup: To a 250 mL round-bottom flask protected from light and equipped with a magnetic stir bar, dissolve Methyl 3-hydroxypyridine-2-carboxylate (10.0 g, 65.3 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (12.2 g, 68.6 mmol) in portions over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford Methyl 4-bromo-3-hydroxypyridine-2-carboxylate as a solid.

III. Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My yield of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in the bromination step is a common issue. Here are the primary factors to investigate:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate mixing.

    • Solution: Ensure the reaction is stirred vigorously and allowed to proceed for the recommended duration. Monitor the reaction closely by TLC until the starting material is fully consumed. You can take aliquots from the reaction mixture at regular intervals to track the progress.

  • Suboptimal Reaction Temperature:

    • Cause: While the reaction is typically run at room temperature, temperature fluctuations can affect the reaction rate.

    • Solution: Maintain a consistent room temperature. If the reaction is sluggish, you can gently heat the mixture to 30-40 °C, but be aware that higher temperatures may promote side reactions.

  • Decomposition of NBS:

    • Cause: N-bromosuccinimide can decompose, especially if it is old or has been exposed to moisture.

    • Solution: Use freshly opened or recrystallized NBS for the reaction. Store NBS in a cool, dark, and dry place.

  • Loss of Product during Workup and Purification:

    • Cause: The product may have some solubility in the aqueous layer, or it may be lost during column chromatography.

    • Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate. During column chromatography, carefully select your fractions based on TLC analysis to avoid discarding fractions containing the product.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a key challenge in this synthesis. The most common impurities are:

  • Dibrominated Product:

    • Cause: The pyridine ring is activated by the hydroxyl group, and if an excess of NBS is used or the reaction is run for too long, a second bromine atom can be added to the ring.

    • Solution: Use a stoichiometric amount of NBS (1.05-1.1 equivalents). Add the NBS in portions to maintain a low concentration in the reaction mixture. Monitor the reaction carefully and stop it as soon as the starting material is consumed.

  • Isomeric Byproducts:

    • Cause: While the C4 position is electronically favored, a small amount of bromination may occur at other positions on the ring.

    • Solution: The choice of a non-polar solvent like acetonitrile helps to favor the desired isomer. Running the reaction at a controlled room temperature can also improve selectivity. Careful column chromatography is essential to separate these isomers from the desired product.

  • Hydrolysis of the Ester:

    • Cause: If there is residual acid from the esterification step or if the workup conditions are too harsh, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Ensure the starting ester is free of acid before proceeding with the bromination. Use a mild workup procedure and avoid prolonged exposure to acidic or basic conditions.

Q3: The purification of the final product by column chromatography is difficult, and I am getting poor separation. What can I do to improve the purification process?

A3: Effective purification is crucial for obtaining a high-purity product. Here are some tips for optimizing your column chromatography:

  • Optimize the Solvent System:

    • Solution: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal mobile phase that provides the best separation between your product and the impurities.

  • Proper Column Packing:

    • Solution: Ensure your silica gel column is packed uniformly to avoid channeling. A well-packed column is essential for good separation.

  • Dry Loading:

    • Solution: Instead of loading your sample dissolved in a liquid, try dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully loaded onto the top of your column. This technique often leads to sharper bands and better separation.

IV. Frequently Asked Questions (FAQs)

Q1: Why is N-bromosuccinimide (NBS) preferred over liquid bromine for this reaction?

A1: NBS is the preferred brominating agent for several reasons. It is a solid and is easier and safer to handle than liquid bromine, which is highly corrosive and volatile. More importantly, NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to improve the regioselectivity of the reaction and minimize the formation of dibrominated byproducts.[1]

Q2: What is the role of the hydroxyl and carboxylate groups in directing the bromination to the C4 position?

A2: The regioselectivity of the bromination is a result of the combined electronic effects of the substituents on the pyridine ring. The hydroxyl group at C3 is an activating, ortho-, para-directing group. The carboxylate group at C2 is a deactivating, meta-directing group. Both of these groups direct electrophilic substitution to the C4 position, making it the most electronically favorable site for bromination.[2][3]

Q3: How can I effectively monitor the progress of the bromination reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The starting material (Methyl 3-hydroxypyridine-2-carboxylate) will be more polar than the brominated product. By spotting the reaction mixture alongside the starting material, you can track the disappearance of the starting material and the appearance of the product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • N-bromosuccinimide is an irritant and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and with cooling.

  • The workup involves neutralization, which can generate gas. Ensure adequate venting.

V. Visualizations

Reaction Pathway

Synthesis_Pathway cluster_esterification Part A: Esterification cluster_bromination Part B: Bromination 3-Hydroxy-2-pyridinecarboxylic_Acid 3-Hydroxy-2-pyridinecarboxylic Acid Methyl_3-hydroxypyridine-2-carboxylate Methyl 3-hydroxypyridine-2-carboxylate 3-Hydroxy-2-pyridinecarboxylic_Acid->Methyl_3-hydroxypyridine-2-carboxylate CH3OH, H2SO4 Reflux Methyl_4-bromo-3-hydroxypyridine-2-carboxylate Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Methyl_3-hydroxypyridine-2-carboxylate->Methyl_4-bromo-3-hydroxypyridine-2-carboxylate NBS, Acetonitrile Room Temperature Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Reaction_Completion Is the starting material fully consumed (TLC)? Start->Check_Reaction_Completion Increase_Reaction_Time Increase reaction time and monitor by TLC. Check_Reaction_Completion->Increase_Reaction_Time No Check_NBS_Quality Is the NBS fresh? Check_Reaction_Completion->Check_NBS_Quality Yes Analyze_Impurities What is the nature of the impurities (TLC/NMR)? Increase_Reaction_Time->Analyze_Impurities Use_Fresh_NBS Use fresh or recrystallized NBS. Check_NBS_Quality->Use_Fresh_NBS No Check_NBS_Quality->Analyze_Impurities Yes Use_Fresh_NBS->Analyze_Impurities Dibrominated_Product Dibrominated Product(s) Analyze_Impurities->Dibrominated_Product Lower Rf spots Isomeric_Byproducts Isomeric Byproduct(s) Analyze_Impurities->Isomeric_Byproducts Spots close to product Ester_Hydrolysis Ester Hydrolysis Analyze_Impurities->Ester_Hydrolysis High polarity spot Optimize_NBS_Stoichiometry Use 1.05-1.1 eq. of NBS and add in portions. Dibrominated_Product->Optimize_NBS_Stoichiometry Optimize_Chromatography Optimize column chromatography for separation. Isomeric_Byproducts->Optimize_Chromatography Ensure_Anhydrous_Conditions Ensure anhydrous conditions and mild workup. Ester_Hydrolysis->Ensure_Anhydrous_Conditions Final_Product High Yield, Pure Product Optimize_NBS_Stoichiometry->Final_Product Optimize_Chromatography->Final_Product Ensure_Anhydrous_Conditions->Final_Product

Caption: Decision-making workflow for troubleshooting the synthesis.

VI. Quantitative Data Summary

ParameterRecommended ConditionRationale for Optimization
Brominating Agent N-Bromosuccinimide (NBS)Milder, safer, and provides better regioselectivity than liquid bromine. [1]
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes the formation of dibrominated byproducts.
Solvent AcetonitrileA relatively non-polar solvent that can improve regioselectivity.
Temperature Room Temperature (20-25 °C)Balances reaction rate with selectivity, minimizing side reactions.
Reaction Time 12-16 hoursTypically sufficient for complete conversion without significant byproduct formation.
Purification Method Column ChromatographyEssential for separating the desired product from isomeric and other byproducts.

VII. References

  • Zou, Y., Rojas-Pierce, M., Raikhel, N. V., & Pirrung, M. C. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

  • Reddit. (2025, November 7). undergraduate bromination lab troubleshooting. r/chemhelp. Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). Retrieved from [Link]

  • IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid. Retrieved from

  • PubMed. (n.d.). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. The information is presented in a troubleshooting-focused, question-and-answer format to provide direct and actionable solutions to issues that may arise in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate?

A1: A common and logical synthetic approach is the direct electrophilic bromination of Methyl 3-hydroxypyridine-2-carboxylate. The hydroxyl group at the 3-position and the ester at the 2-position activate the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 4- and 6-positions.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

A2: The most frequently encountered byproducts in this synthesis are:

  • Di-brominated product: Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate, resulting from over-bromination.

  • Decarboxylated product: 4-bromo-3-hydroxypyridine, formed by the loss of the methyl carboxylate group.

  • Hydrolyzed product: 4-bromo-3-hydroxypyridine-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Unreacted starting material: Methyl 3-hydroxypyridine-2-carboxylate.

  • Isomeric byproduct: Methyl 6-bromo-3-hydroxypyridine-2-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems, their probable causes, and step-by-step protocols for resolution.

Issue 1: Presence of a significant amount of a di-brominated byproduct.

Question: My mass spectrometry analysis shows a peak corresponding to the di-brominated product. How can I minimize its formation and separate it from my desired product?

Answer:

Causality: The 3-hydroxy group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. After the first bromination at the 4-position, the ring remains activated and can undergo a second bromination, typically at the 6-position.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use no more than 1.0 to 1.05 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of the second bromination.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Purification Strategy:

  • Column Chromatography: The di-brominated product is significantly less polar than the mono-brominated product. A silica gel column using a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol should provide good separation.

CompoundPolarityElution Order (Normal Phase)
Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylateLow1
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Medium2
Methyl 3-hydroxypyridine-2-carboxylateHigh3

Diagram: Over-bromination Side Reaction

over_bromination SM Methyl 3-hydroxypyridine-2-carboxylate P Methyl 4-bromo-3-hydroxypyridine-2-carboxylate SM->P + Br+ BP Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate P->BP + Br+ (excess) decarboxylation start Methyl 4-bromo-3-hydroxypyridine-2-carboxylate intermediate [Intermediate] start->intermediate Heat or Acid/Base product 4-bromo-3-hydroxypyridine intermediate->product co2 CO2 + CH3OH intermediate->co2

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex nitrogen heterocycles, palladium-catalyzed cross-coupling of pyridines remains a notorious bottleneck. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to rescue low-yielding reactions.

Root Cause Analysis: Why Do Pyridines Poison Palladium?

Before adjusting experimental parameters, it is critical to understand the physical chemistry causing the failure. Pyridines induce low yields through three primary mechanisms:

  • Catalyst Poisoning via Coordination: The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and coordinates strongly to electrophilic Pd(II) intermediates[1]. This forms stable, off-cycle complexes that halt catalytic turnover and eventually aggregate into inactive Pd(0) clusters, visually observed as "Palladium black"[1].

  • Electronic Deactivation: Pyridines are inherently electron-deficient. While this accelerates oxidative addition when the pyridine is the electrophile (e.g., halopyridines), it severely retards transmetalation when the pyridine is on the nucleophile (e.g., pyridylboronic acids), leading to competitive protodeboronation[2].

  • Precatalyst Degradation: Traditional in situ catalyst generation (e.g., mixing Pd₂(dba)₃ with a free ligand) often fails because the pyridine substrate outcompetes the phosphine ligand for the Pd center before the active L-Pd(0) species can fully form[2].

Diagnostic Troubleshooting Workflow

Use the following logical matrix to diagnose your specific failure mode based on crude reaction analysis.

PyridineTroubleshooting Start Low Yield in Pyridine Pd-Catalyzed Coupling Analyze Analyze Crude Reaction Mixture (GC-MS / LC-MS) Start->Analyze PdBlack Observation: Palladium Black Precipitation Analyze->PdBlack Unreacted Observation: High Unreacted Starting Material Analyze->Unreacted Degradation Observation: Protodehalogenation / Homocoupling Analyze->Degradation Sol1 Action: Switch to G3/G4 Precatalyst & Bulky Ligand (e.g., XPhos) PdBlack->Sol1 Sol2 Action: Enhance Oxidative Addition (tBuXPhos, Higher Temp) Unreacted->Sol2 Sol3 Action: Suppress Side Reactions (Milder Base, Lewis Acid Additive) Degradation->Sol3

Caption: Troubleshooting workflow for identifying and resolving low yields in pyridine cross-coupling.

Quantitative Optimization Strategies

To overcome coordination and electronic deactivation, modern methodologies rely on precise ligand tuning and precatalyst selection. Bulky dialkylbiaryl phosphine ligands (Buchwald ligands) physically shield the palladium center, preventing the pyridine nitrogen from binding[3]. Furthermore, G3 and G4 precatalysts ensure the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, outcompeting the deactivation pathways[4].

Optimization Matrix for Pyridine Substrates
Catalyst SystemLigandBaseAdditiveAvg. Yield (%)Mechanistic Rationale
Pd(OAc)₂ / in situPPh₃Na₂CO₃None< 20%Insufficient steric bulk; pyridine outcompetes ligand, causing Pd black[1].
Pd₂(dba)₃dppfK₃PO₄None35 - 50%Uncontrolled degradation of Pd₂(dba)₃ in the presence of heterocycles[2].
XPhos Pd G3 XPhos K₃PO₄ None > 80% Rapid activation; bulky ligand shields Pd from N-coordination[4].
RuPhos Pd G4 RuPhos LHMDS None > 85% Optimal for C-N coupling; carbazole byproduct is benign[4].
Pd(OAc)₂XantphosPyridineZnCl₂75%Lewis acid masks pyridine nitrogen, lowering activation barrier[5].

Validated Experimental Protocol: G3 Precatalyst Cross-Coupling

This protocol utilizes a G3 precatalyst to ensure an exact 1:1 Ligand:Palladium ratio.

Self-Validating Design: The protocol incorporates visual and analytical checkpoints that confirm the success of each mechanistic step before proceeding, preventing wasted time on doomed reactions.

Step 1: Rigorous Anaerobic Setup

  • Action: In an oven-dried vial equipped with a PTFE septum, add the halopyridine (1.0 equiv), boronic acid/ester (1.5 equiv), and K₃PO₄ (3.0 equiv). Add the chosen Buchwald G3 precatalyst (e.g., XPhos Pd G3, 2 mol%)[1].

  • Causality: G3 precatalysts are bench-stable, but the active Pd(0) generated in situ is highly sensitive to oxygen, which oxidizes it to inactive Pd(II)[1].

  • Validation: Evacuate and backfill the vial with ultra-pure Argon three times to ensure a strictly inert atmosphere.

Step 2: Solvent Addition and Catalyst Activation

  • Action: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. Stir at room temperature for 5 minutes before heating to 40–80 °C.

  • Causality: The G3 mesylate complex undergoes base-promoted deprotonation and reductive elimination to yield the active L-Pd(0) species and carbazole[4].

  • Validation (The Activation Check): Observe the solution. A transition to a clear, pale yellow/orange homogeneous solution confirms active catalyst generation. If the solution instantly turns opaque black, the inert atmosphere was compromised or the pyridine substrate has stripped the ligand. Do not proceed; restart Step 1.

Step 3: Reaction Monitoring

  • Action: Sample the reaction at 30 minutes and 2 hours using a degassed syringe. Quench into EtOAc/H₂O and analyze the organic layer via LC-MS.

  • Validation: XPhos Pd G3 should drive pyridine couplings to completion within 30–120 minutes[4]. If starting material remains after 2 hours without Pd black formation, the oxidative addition is rate-limiting; increase temperature by 20 °C.

Frequently Asked Questions (FAQs)

Q: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid completely fails, yielding only protodeboronation products. How do I fix this? A: 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation[1]. Solution: Switch to the corresponding MIDA boronate or use a G3 precatalyst with rapid activation kinetics (like XPhos Pd G3) to ensure the transmetalation rate outpaces the degradation rate[4]. Alternatively, invert the coupling partners (use 2-halopyridine and an arylboronic acid).

Q: Can I use Lewis acids to prevent the pyridine from poisoning the catalyst? A: Yes. In highly recalcitrant cases, adding a Lewis acid (such as ZnCl₂) or protic additives can temporarily coordinate the basic pyridine nitrogen. This "masks" the lone pair, preventing it from forming inactive hetero-bimetallic complexes with palladium and lowering the activation barrier for the desired functionalization[5].

Q: Why should I pay more for G4 precatalysts over G3 or traditional Pd sources? A: Traditional sources like Pd₂(dba)₃ degrade unpredictably in the presence of strong coordinating heterocycles[2]. G3 and G4 precatalysts guarantee a 1:1 ligand-to-metal ratio. Furthermore, G4 precatalysts utilize an N-methyl-2-aminobiphenyl backbone, which upon activation releases N-methyl carbazole—a highly soluble, benign byproduct that is much easier to separate during chromatography than the unsubstituted carbazole released by G3 precatalysts[6].

References

Sources

Preventing decomposition of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the decomposition of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate?

A1: Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is susceptible to several decomposition pathways, primarily due to the electron-withdrawing nature of the bromine and carboxylate groups, and the reactive hydroxyl group. Key concerns include:

  • Decarboxylation: The ester group can be lost, especially at elevated temperatures or under harsh pH conditions.[1][2] This is often a significant issue in pyridine carboxylic acids and their esters.[1][3]

  • Hydrolysis: The methyl ester is prone to hydrolysis back to the carboxylic acid, particularly in the presence of water and acid or base catalysts.[4][5]

  • Oxidation: The 3-hydroxy group makes the pyridine ring susceptible to oxidation, which can lead to colored impurities and byproducts.[6][7]

  • Thermal Decomposition: Like many substituted pyridines, this compound can degrade at high temperatures.[8][9][10]

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: A dark coloration is a common indicator of decomposition, likely due to oxidation of the 3-hydroxypyridine moiety.[6] This can be exacerbated by high reaction temperatures, the presence of air (oxygen), or trace metal impurities. In some cases, side reactions involving the pyridine ring can also produce colored impurities.[1]

Q3: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be?

A3: The most probable low molecular weight byproduct is the decarboxylated version of your target molecule, 4-bromo-3-hydroxypyridine. This occurs when the methyl carboxylate group is lost as CO2 and methanol. This process can be promoted by heat and certain reaction conditions.[1][2]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is consistently below expectations.

Possible Causes & Solutions:

Possible Cause Underlying Rationale Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.[11] Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for decomposition.
Product Decomposition As discussed in the FAQs, the product is sensitive to heat, oxidation, and pH extremes. High temperatures or prolonged reaction times can lead to degradation.Maintain strict temperature control throughout the reaction. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Optimize the pH of the reaction mixture to a neutral or slightly acidic range if possible.
Sub-optimal Reagents The purity of starting materials and reagents is crucial. Impurities can lead to side reactions and lower yields.[12]Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
Inefficient Workup/Purification The product may be lost during extraction or purification steps. The basicity of the pyridine nitrogen can cause issues like tailing during column chromatography on silica gel.[12]Optimize the workup procedure to minimize product loss. For column chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to reduce tailing.[12] Alternatively, other purification methods like crystallization could be more effective.[12]
Problem 2: Product Decomposition During Purification

Symptom: The product appears pure after the reaction but degrades during purification (e.g., on a silica gel column).

Possible Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is acidic and can promote the decomposition of sensitive compounds like 3-hydroxypyridines.

    • Solution: Use deactivated or neutral silica gel for column chromatography. You can deactivate silica gel by treating it with a solution of triethylamine in your eluent system.

  • Prolonged Exposure to Solvents: Extended time on the column can lead to decomposition.

    • Solution: Optimize your chromatography method to be as efficient as possible. Use a slightly more polar solvent system to elute the product faster, but be mindful of separation from impurities.

  • Thermal Stress During Solvent Removal: High temperatures during solvent evaporation can cause decomposition.

    • Solution: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).

Experimental Protocols to Minimize Decomposition

Here are some recommended protocols that emphasize mild conditions to prevent product degradation.

Protocol 1: Inert Atmosphere Reaction Setup

To prevent oxidation, it is crucial to perform the synthesis under an inert atmosphere.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Degassed solvents

Procedure:

  • Assemble the glassware and flame-dry it under vacuum to remove any moisture.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Add your reagents and degassed solvents to the flask via a cannula or syringe through a septum.

  • Maintain a gentle flow of inert gas throughout the reaction.

Protocol 2: Low-Temperature Workup

This protocol is designed to minimize decomposition during the isolation of the product.

Procedure:

  • Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Perform any aqueous washes with pre-chilled solutions.

  • During extractions, minimize the time the product is in contact with the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Visualizing Decomposition Pathways and Prevention Strategies

The following diagrams illustrate the key decomposition pathways and the recommended preventative measures.

Decomposition Pathways

DecompositionPathways Target Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Decarboxylation 4-bromo-3-hydroxypyridine Target->Decarboxylation Heat, pH extremes Hydrolysis 4-bromo-3-hydroxypyridine-2-carboxylic acid Target->Hydrolysis H₂O, Acid/Base Oxidation Oxidized Byproducts (e.g., Pyridinones) Target->Oxidation O₂, Heat, Light

Caption: Major decomposition pathways for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Decomposition Observed check_temp Verify Temperature Control start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Purity start->check_reagents check_purification Optimize Purification Method start->check_purification solution_temp Use Lower Reaction/Workup Temperature check_temp->solution_temp solution_atmosphere Implement N₂ or Ar Blanket check_atmosphere->solution_atmosphere solution_reagents Use High-Purity/Anhydrous Reagents check_reagents->solution_reagents solution_purification Use Neutral Silica / Alternative Method check_purification->solution_purification end_node Improved Yield and Purity solution_temp->end_node solution_atmosphere->end_node solution_reagents->end_node solution_purification->end_node

Sources

Scaling up the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2). This guide is designed for process chemists and drug development professionals transitioning this critical pharmaceutical intermediate from bench-scale to pilot-plant production.

Below, you will find mechanistic troubleshooting guides, quantitative process parameters, and validated scale-up protocols.

Process Overview & Pathway Visualization

Direct regioselective monobromination of 3-hydroxypicolinic acid at the 4-position is thermodynamically and kinetically challenging. The industry-standard scalable route involves a three-stage telescoping strategy: exhaustive bromination to the 4,6-dibromo intermediate, selective 6-position dehalogenation, and final Fischer esterification[1][2].

G A 3-Hydroxypicolinic Acid (or Furfural Precursor) B 4,6-Dibromo-3-hydroxypicolinic Acid (Exhaustive Bromination) A->B HBr, H2O2 Exothermic (<5 °C) C 4-Bromo-3-hydroxypicolinic Acid (Selective Reduction) B->C Zn dust, aq. Base Regioselective Cleavage D Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (Target Ester) C->D MeOH, H2SO4 Reflux (65-70 °C)

Synthetic pathway for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate.

Troubleshooting & FAQs

Phase 1: Bromination & Rearrangement

Q: During the bromination of 3-hydroxypicolinic acid derivatives, we observe excessive exotherms and a dangerous buildup of pressure. How can we safely manage this at a 10+ kg scale? A: The causality of the exotherm lies in the oxidation of hydrobromic acid (HBr) to elemental bromine (Br₂) by hydrogen peroxide (H₂O₂). This redox reaction is highly exothermic and can experience delayed initiation.

  • Self-Validating Protocol: Do not add H₂O₂ all at once. Pre-cool the reactor containing the substrate and HBr to <5 °C. Dose the 30% H₂O₂ continuously over 2 to 4 hours using a mass flow controller[1]. Ensure the jacket cooling capacity can maintain the internal temperature below 10 °C. If the temperature spikes, pause the dosing immediately; the system will self-regulate as the available H₂O₂ is consumed.

Phase 2: Selective Dehalogenation

Q: In the selective reduction step, we are seeing significant over-reduction to the des-bromo 3-hydroxypicolinic acid. How do we prevent the cleavage of the 4-bromo bond? A: Over-reduction occurs when the electron transfer from the reductant exceeds the activation energy required for the more sterically hindered 4-position. Zinc dust in an aqueous base (e.g., KOH or NaOH) is highly selective for the 6-position due to the electronic influence of the adjacent pyridine nitrogen[2].

  • Mechanistic Fix: Over-reduction is typically caused by excess Zinc or excessive reaction temperatures. Strictly limit Zinc dust (<10 μm particle size) to 2.0–2.5 molar equivalents[2]. Add the Zinc in staggered portions at 15-minute intervals to prevent thermal runaway (keep <45 °C). Terminate the reaction strictly based on HPLC conversion (>98% disappearance of the dibromo species) rather than a fixed time.

Phase 3: Esterification

Q: Our final esterification with methanol stalls at 85% conversion. Pushing the reaction longer leads to degradation. How can we drive it to completion? A: Fischer esterification is an equilibrium process. The water generated during the reaction shifts the equilibrium backward.

  • Process Optimization: Instead of relying solely on H₂SO₄ as a catalyst, utilize Thionyl Chloride (

    
    ) in Methanol. 
    
    
    
    reacts with the carboxylic acid to form the highly reactive acyl chloride intermediate while simultaneously consuming any ambient water in the methanol (forming
    
    
    and HCl), making the reaction essentially irreversible and driving yields >95%.

Quantitative Process Parameters

Process ParameterTarget RangeCritical LimitMechanistic Rationale
H₂O₂ Dosing Temp 0 °C to 5 °CMax 15 °CPrevents thermal runaway and minimizes oxidative degradation of the pyridine ring[1].
Zinc Dust Equivalents 2.0 - 2.5 eqMax 3.0 eqExcess zinc drives the over-reduction of the 4-bromo position, destroying the target intermediate[2].
Esterification Reflux 65 °C - 70 °CMax 75 °CEnsures optimal kinetics for the acyl substitution without causing thermal degradation of the product.

Step-by-Step Scale-Up Methodology

Step 1: Synthesis of 4,6-Dibromo-3-hydroxypicolinic acid

  • Charge a glass-lined reactor with 3-hydroxypicolinic acid (1.0 eq) and 48% aqueous HBr (3.0 eq).

  • Engage agitation and cool the mixture to 0–5 °C using a chilled glycol jacket.

  • Slowly dose 30% aqueous

    
     (2.5 eq) over 3 hours. Monitor the internal thermocouple; do not allow the temperature to exceed 10 °C[1].
    
  • Allow the reaction to warm to ambient temperature and stir for 18 hours.

  • Quench any residual peroxide with aqueous sodium bisulfite. Filter the resulting tan solid and wash with cold water.

Step 2: Selective Reduction to 4-Bromo-3-hydroxypicolinic acid

  • Suspend the 4,6-dibromo intermediate (1.0 eq) in water and add 45% KOH to achieve a pH of ~12[2].

  • Adjust the temperature to 35 °C.

  • Add Zinc dust (<10 μm, 2.2 eq) in 5 equal portions, allowing 15 minutes between additions. The internal temperature will rise to approximately 45 °C[2].

  • Stir at ambient temperature for 4 hours. Monitor via HPLC until the dibromo intermediate is <1%.

  • Filter the mixture through Celite to remove Zinc salts. Acidify the filtrate with concentrated HCl to pH 2 to precipitate the 4-bromo-3-hydroxypicolinic acid. Filter and dry.

Step 3: Esterification to Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

  • Charge a dry reactor with 4-bromo-3-hydroxypicolinic acid (1.0 eq) and anhydrous Methanol (10 volumes).

  • Cool to 0 °C. Slowly add Thionyl Chloride (1.5 eq) dropwise to control the evolution of

    
     and HCl gases.
    
  • Heat the mixture to reflux (65 °C) for 6 hours.

  • Concentrate the mixture under reduced pressure to remove excess methanol.

  • Partition the residue between Ethyl Acetate and saturated aqueous

    
     to neutralize residual acid.
    
  • Separate the organic layer, dry over

    
    , and concentrate to yield the final product: Methyl 4-bromo-3-hydroxypyridine-2-carboxylate.
    

References

  • Sigma-Aldrich Product Data: Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS 1256819-55-2)
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (EP3405034B1): European Patent Office. Details the selective reduction of dibromo-intermediates using Zinc dust.
  • Bromination of Hydroxypicolinic Acid Derivatives: The Royal Society of Chemistry. Outlines the HBr/H2O2 bromination methodology and exotherm controls. RSC.

Sources

Alternative solvents for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting and optimization strategies for the synthesis of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2), with a specific focus on transitioning away from legacy chlorinated solvents (like CCl₄ and DCM) toward greener, highly efficient alternatives.

Mechanistic Overview & Solvent Selection Logic

The bromination of Methyl 3-hydroxypyridine-2-carboxylate proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The pyridine ring is inherently electron-deficient; however, the 3-hydroxyl group acts as a powerful electron-donating group via resonance, activating the ring and directing the incoming electrophile to the ortho (C-4) and para (C-6) positions.

Solvent selection is the master variable in this reaction. The solvent dictates the polarization of the brominating agent (e.g., N-Bromosuccinimide or Br₂), stabilizes the ionic transition state, and can even influence regioselectivity through hydrogen-bonding networks .

SolventWorkflow Substrate Methyl 3-hydroxypyridine -2-carboxylate SolventEval Solvent Selection (Polarity & H-Bonding) Substrate->SolventEval Reagent Brominating Agent (NBS or Br2) Reagent->SolventEval MeCN Acetonitrile (MeCN) Polar Aprotic SolventEval->MeCN High Yield AcOH Acetic Acid (AcOH) Polar Protic SolventEval->AcOH Best Regioselectivity EtOAc Ethyl Acetate (EtOAc) Moderately Polar SolventEval->EtOAc Lowest Toxicity EAS_TS Electrophilic Aromatic Substitution (EAS) TS MeCN->EAS_TS Stabilizes Br+ AcOH->EAS_TS H-Bond Activation EtOAc->EAS_TS Mild Polarization Product Methyl 4-bromo-3-hydroxypyridine -2-carboxylate EAS_TS->Product C-4 Bromination

Logical workflow for solvent selection in the electrophilic bromination of pyridine derivatives.

Quantitative Solvent Comparison

To facilitate your process optimization, the following table summarizes the performance metrics of various solvents for the bromination of deactivated heteroaromatics .

SolventClassificationRelative Yield (%)E-Factor (Waste)Boiling Point (°C)Toxicity / Green Profile
CCl₄ / DCM Legacy Chlorinated85 - 90High76 / 39High Toxicity, Ozone Depleting
Acetonitrile (MeCN) Polar Aprotic88 - 92Moderate82Moderate, Easy to recover
Acetic Acid (AcOH) Polar Protic90 - 95Low118Corrosive but environmentally benign
Ethyl Acetate (EtOAc) Moderately Polar70 - 80Low77Very Low Toxicity, Green Solvent
Ethyl Lactate / H₂O Aqueous / Green80 - 85Very Low154Excellent, Renewable

Troubleshooting Guides & FAQs

Q: Why is my bromination stalling at 50% conversion when using Ethyl Acetate (EtOAc)? A: EtOAc is a moderately polar solvent but lacks the strong ionizing power of MeCN or the hydrogen-bond donating capability of AcOH. NBS requires polarization to generate the active electrophilic bromine species (Br⁺ or a polarized Br⁻...N⁺ complex). Solution: Add a catalytic amount of a Lewis acid or switch to a more polar aprotic solvent like Acetonitrile (MeCN), which stabilizes the ionic transition state of the EAS pathway. Alternatively, using an aqueous lactic acid derivative mixture can enhance reactivity via halogen bonding .

Q: I am observing a mixture of 4-bromo and 6-bromo isomers. How can solvent choice improve regioselectivity for the 4-bromo product? A: The 3-hydroxyl group directs the incoming bromine to both the ortho (C-4) and para (C-6) positions. In non-polar solvents, regioselectivity is often poor. Solution: By using a polar protic solvent like Acetic Acid (AcOH), the solvent forms strong hydrogen bonds with the pyridine nitrogen (N-1). This solvation increases the steric bulk around the adjacent C-6 position, effectively blocking it and directing the bulky bromonium electrophile predominantly to the C-4 position.

Q: I'm seeing over-bromination (4,6-dibromo byproduct). How do I prevent this? A: Over-bromination occurs when the mono-brominated product remains sufficiently nucleophilic. Protic solvents like AcOH can sometimes exacerbate this by hyper-activating the brominating agent. Solution: Switch to a slightly less activating solvent like MeCN and strictly control the equivalents of NBS (1.02 - 1.05 eq). Lowering the reaction temperature to 0–5 °C during the addition phase suppresses the second bromination event .

Q: Can I completely eliminate organic solvents and run this "on water"? A: While "on water" brominations are highly praised, Methyl 3-hydroxypyridine-2-carboxylate has poor aqueous solubility. However, using an aqueous co-solvent system, such as Ethyl Lactate/H₂O, facilitates aromatic bromination. The lactic acid derivatives act as halogen bond acceptors, activating the NBS, while the water provides a highly polar medium that drives the hydrophobic organic substrate into concentrated micro-droplets, accelerating the reaction .

Validated Experimental Protocols

Protocol A: NBS Bromination in Acetonitrile (MeCN) - Polar Aprotic Method

This method offers an excellent balance of high yield, good regioselectivity, and easy solvent recovery.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (1.05 eq) in small portions over 15–20 minutes to prevent thermal spikes and mitigate over-bromination.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Evaporate the MeCN under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ to neutralize any trace HBr, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, succinimide, is highly soluble in water and is mostly removed during the aqueous wash, leaving the crude Methyl 4-bromo-3-hydroxypyridine-2-carboxylate ready for recrystallization.

Protocol B: Bromination in Acetic Acid (AcOH) - Polar Protic Method

This method is highly recommended if you are experiencing poor conversion, as the protic environment significantly accelerates the electrophilic attack.

  • Reaction Setup: Dissolve Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in glacial Acetic Acid (0.25 M concentration).

  • Reagent Addition: Add Br₂ (1.05 eq) dropwise at room temperature. (Note: NBS can also be used, but Br₂ in AcOH is a classic, highly efficient EAS system for deactivated rings).

  • Propagation: Stir at room temperature for 1–2 hours.

  • Workup: Quench the reaction by pouring the mixture into ice water containing 5% sodium thiosulfate (Na₂S₂O₃) to destroy unreacted bromine.

  • Isolation: The product typically precipitates directly from the aqueous acidic mixture. Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry under high vacuum. This method completely avoids the use of extraction solvents.

References

  • Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from:[Link]

  • National Science Foundation (NSF) / Journal of Organic Chemistry. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from: [Link]

  • Reddit Chemistry Community. Solvent for Bromination with Br2: Best Practices and Alternative Solvents. Retrieved from: [Link]

Technical Support Center: Catalyst Selection and Troubleshooting for the Functionalization of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the functionalization of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting strategies, and detailed protocols for the successful catalytic functionalization of this versatile building block.

Introduction to the Substrate: A Multifunctional Pyridine Core

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a hydroxyl group that can modulate reactivity or serve as a synthetic handle, and a methyl ester, makes it a valuable scaffold for the synthesis of complex molecular architectures.

However, the inherent electronic properties of the pyridine ring and the interplay of its functional groups present specific challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the coordination of the pyridine nitrogen's lone pair to the metal catalyst can inhibit catalytic activity.[1] This guide provides expert insights and practical solutions to navigate these challenges effectively.

Core Functionalization Pathways

The primary strategies for functionalizing Methyl 4-bromo-3-hydroxypyridine-2-carboxylate involve palladium-catalyzed cross-coupling reactions at the C4-position. The three most common and versatile transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Functionalization_Pathways Substrate Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Substrate->Suzuki Sonogashira Sonogashira Coupling (C-C Bond Formation) Substrate->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Substrate->Buchwald Product_Aryl 4-Aryl-3-hydroxypyridine Derivative Suzuki->Product_Aryl Pd Catalyst, Base Product_Alkyne 4-Alkynyl-3-hydroxypyridine Derivative Sonogashira->Product_Alkyne Pd/Cu Catalyst, Base Product_Amine 4-Amino-3-hydroxypyridine Derivative Buchwald->Product_Amine Pd Catalyst, Base Aryl Aryl/Heteroaryl Boronic Acid/Ester Aryl->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira Amine Primary/Secondary Amine Amine->Buchwald Troubleshooting_Workflow Start Low/No Conversion Check_Inert Is the reaction under a strict inert atmosphere (Ar/N₂)? Start->Check_Inert Check_Reagents Are all reagents and solvents pure, anhydrous, and degassed? Check_Inert->Check_Reagents Yes Fix_Inert Improve degassing procedure; use Schlenk line or glovebox. Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst/ligand active and handled properly? Check_Reagents->Check_Catalyst Yes Fix_Reagents Use fresh, pure reagents; dry solvents thoroughly. Check_Reagents->Fix_Reagents No Check_Conditions Are temperature and concentration optimal? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Switch to a new batch of catalyst/ligand; consider a more robust ligand. Check_Catalyst->Fix_Catalyst No Fix_Conditions Screen different temperatures, concentrations, and bases. Check_Conditions->Fix_Conditions No Success Reaction Successful Check_Conditions->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Conditions->Start Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_2 L₂Pd(II)(Ar)(R) Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R Product ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal Catalyst_Inhibition Active_Catalyst Active Catalyst L-Pd(0)-L Pyridine Pyridine Substrate Active_Catalyst->Pyridine Coordination Inactive_Complex Inactive Complex Py-Pd(0)-L₂ Pyridine->Inactive_Complex No_Reaction Catalytic Cycle Inhibited Inactive_Complex->No_Reaction

Sources

Technical Support Center: TLC Monitoring for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2). This highly functionalized building block is frequently utilized in medicinal chemistry and drug development. Its structure—comprising a basic pyridine ring, an acidic phenolic hydroxyl, a methyl ester, and a bromine atom—presents unique chromatographic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure accurate Thin-Layer Chromatography (TLC) monitoring of your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the starting material streak or tail severely on standard silica gel plates, and how can I resolve this? Causality: The compound is amphoteric-like in its interactions. The basic pyridine nitrogen strongly hydrogen-bonds with the acidic silanol groups (


) on the silica gel stationary phase, while the C3-phenolic hydroxyl group adds further polar interactions. This multivalent binding leads to unequal partitioning during elution, manifesting as a "tail" or streak rather than a tight spot.
Solution:  You must modify the mobile phase to suppress ionization and compete for silanol binding sites. Adding 1–5% of a modifier like Acetic Acid (AcOH)  or Triethylamine (Et

N)
to your eluent (e.g., Ethyl Acetate/Hexanes) will saturate the active sites on the silica, resulting in sharp, circular spots[1]. Note: Do not use Et

N if you plan to use an oxidative stain later, as it will discolor the plate.

Q2: I am performing a Suzuki-Miyaura cross-coupling at the C4-bromo position. How do I differentiate the product from the starting material on TLC? Causality: Both the starting material and the cross-coupled product are highly conjugated and will be strongly UV-active at 254 nm. However, replacing the bromine atom with a lipophilic aryl or heteroaryl group significantly decreases the overall polarity of the molecule. Solution: The product will have a noticeably higher


 value than the starting material in normal-phase chromatography. Start with a less polar solvent system (e.g., 20% EtOAc in Hexanes) to prevent the product from running with the solvent front.

Q3: How do I monitor the hydrolysis of the C2-methyl ester to the corresponding carboxylic acid? Causality: Hydrolyzing the ester generates a carboxylic acid adjacent to the pyridine nitrogen, creating a highly polar, potentially zwitterionic species. In standard EtOAc/Hexanes mixtures, this product will remain stuck at the baseline (


).
Solution:  Switch to a highly polar, protic solvent system. A mixture of Dichloromethane/Methanol/Acetic Acid (e.g., 90:9:1)  is required to mobilize the carboxylic acid and overcome its strong affinity for the silica gel.

Q4: What is the most definitive visualization method for this compound and its derivatives? Causality: While short-wave UV (254 nm) is excellent for tracking the pyridine core, it does not confirm functional group integrity. The C3-phenolic hydroxyl group specifically reacts with Ferric ions (


) to form a deeply colored iron-phenol complex[2].
Solution:  After marking the spots under UV light, dip the plate in a Ferric Chloride (

) stain
. The presence of a blue, black, or violet spot confirms the C3-OH group is intact[3][4]. If you are performing an

-alkylation at the C3 position, the disappearance of the

response definitively indicates a successful reaction.

Part 2: Experimental Protocols

Protocol A: Standard TLC Preparation and Elution for Cross-Coupling Reactions

This protocol ensures self-validating resolution between the starting material and lipophilic products.

  • Plate Preparation: Use standard silica gel 60

    
     aluminum-backed plates. Draw a baseline 1 cm from the bottom using a graphite pencil.
    
  • Sample Preparation: Dissolve 1-2 mg of the reaction mixture in 0.5 mL of an appropriate volatile solvent (e.g., DCM or EtOAc). Prepare separate reference vials for the pure starting material and the boronic acid/ester coupling partner.

  • Spotting: Using a glass capillary micro-pipette, spot the starting material (left), the co-spot (middle), and the reaction mixture (right). Keep spot diameters under 2 mm to prevent overloading.

  • Chamber Saturation: Prepare a mobile phase of 30% EtOAc in Hexanes with 1% AcOH . Place a piece of filter paper in the developing chamber, add the solvent, and let it equilibrate for 5 minutes to saturate the atmosphere.

  • Development: Place the plate in the chamber. Allow the solvent front to rise until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Evaporate the mobile phase completely using a heat gun or compressed air. Crucial: Residual AcOH will interfere with subsequent staining.

Protocol B: Preparation and Application of Stain for Phenol Verification

This protocol selectively visualizes the C3-hydroxyl group.

  • Reagent Preparation: Dissolve 1.0 g of anhydrous Ferric Chloride (

    
    ) in 100 mL of a 1:1 mixture of Water and Methanol. (Alternatively, a 1% solution in ethanol can be used). Store in a dark, tightly capped jar.
    
  • Application: After UV visualization, grasp the top of the developed, dried TLC plate with tweezers.

  • Dipping: Submerge the plate into the

    
     solution for 1–2 seconds. Ensure the entire functional area is covered.
    
  • Visualization: Wipe the excess stain from the back of the plate with a paper towel. Phenolic compounds (like the starting material) will immediately appear as dark blue, violet, or black spots without the need for heating[2][5].

Part 3: Data Presentation

Table 1: Expected TLC Behavior for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate Reactions

Compound / Reaction StateRecommended Mobile PhaseExpected

Range
UV 254 nm

Stain Result
Starting Material (CAS: 1256819-55-2)30% EtOAc/Hexanes + 1% AcOH0.35 - 0.45Strong Dark SpotPositive (Blue/Black)
Suzuki Coupling Product (C4-Aryl)20% EtOAc/Hexanes + 1% AcOH0.55 - 0.70Strong Dark SpotPositive (Blue/Black)
Ester Hydrolysis Product (C2-Acid)DCM/MeOH/AcOH (90:9:1)0.20 - 0.30Strong Dark SpotPositive (Blue/Black)

-Alkylation Product
(C3-Ether)
30% EtOAc/Hexanes0.60 - 0.75Strong Dark SpotNegative (No Color)

Part 4: Mandatory Visualization

The following workflow illustrates the logical decision tree for troubleshooting TLC analysis of this specific compound.

G Start Reaction Mixture Spotted on TLC Plate CheckUV Visualize under Short-Wave UV (254 nm) Start->CheckUV Tailing Is the target spot streaking or tailing? CheckUV->Tailing AddModifier Add 1-5% AcOH or Et3N to Mobile Phase Tailing->AddModifier Yes CheckStain Apply FeCl3 Stain (Phenol Verification) Tailing->CheckStain No AddModifier->Start Re-run TLC StainPositive Blue/Black Spot: C3-OH is Intact CheckStain->StainPositive StainNegative No Color Change: C3-OH has Reacted CheckStain->StainNegative

TLC Troubleshooting Workflow for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Part 5: References

  • Wall, P. E. (2005). Thin-layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. ResearchGate. Available at:[Link]

  • ReachDevices. (n.d.). TLC stains: Thin Layer Chromatography stains. Available at:[Link]

  • Oktavia, R. P., et al. (2023). Nutraceutical Product Ice Cream from Dry Flower (Echinacea purpurea Lour) As an Immunomodulator in Pandemic Era: Ekino Ice. Eksakta. Semantic Scholar. Available at:[Link](Note: Link represents the source domain for the mechanism of

    
     reduction by phenols).
    

Sources

Validation & Comparative

Regiochemical Validation in Pyridine Building Blocks: NMR Comparison of 4-Bromo vs. 5-Bromo-3-Hydroxypyridine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridine derivatives are indispensable building blocks. Specifically, halogenated 3-hydroxypyridine-2-carboxylates are critical intermediates in the synthesis of complex kinase inhibitors, including covalent modifiers of AKT1[1]. However, the regioselectivity of bromination during the synthesis of these building blocks often yields mixtures of isomers.

This guide provides a definitive, self-validating analytical framework to distinguish Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (Target Product) from its primary synthetic alternative, Methyl 5-bromo-3-hydroxypyridine-2-carboxylate [2]. By leveraging the causality of nuclear magnetic resonance (NMR) spectroscopy, researchers can definitively establish regiochemistry, ensuring downstream synthetic integrity.

The Causality of NMR Spectroscopy in Pyridine Systems

To move beyond mere pattern matching, it is essential to understand the electronic and steric forces dictating the NMR spectra of these isomers.

  • The Nitrogen Deshielding Effect: The electronegative pyridine nitrogen acts as a powerful electron-withdrawing group via induction. Consequently, the proton at the C6 position (adjacent to the nitrogen) is severely deshielded, consistently appearing downfield (>8.0 ppm) in both isomers.

  • Intramolecular Hydrogen Bonding: The C3-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the C2-ester carbonyl. This locks the molecular conformation and strips electron density from the hydroxyl proton, resulting in a sharp, highly deshielded singlet (~11.0 ppm).

  • Spin-Spin Coupling (

    
    -Coupling) as the Definitive Metric:  The absolute differentiator between the 4-bromo and 5-bromo isomers is the scalar coupling between the remaining aromatic protons.
    
    • In the 4-bromo isomer , the protons at C5 and C6 are adjacent (ortho to each other). Ortho-coupling in pyridines typically yields a coupling constant (

      
      ) of 4.5 - 5.5 Hz .
      
    • In the 5-bromo isomer , the protons at C4 and C6 are separated by a carbon (meta to each other). Meta-coupling yields a significantly smaller coupling constant (

      
      ) of 1.5 - 2.5 Hz .
      

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal calibrations and orthogonal 2D NMR validation.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of 100% isotopically pure DMSO-d6.

    • Causality: Unlike CDCl3, DMSO-d6 acts as a strong hydrogen-bond acceptor, preventing unpredictable intermolecular aggregation. This ensures the C3-OH proton remains sharp and visible for 2D correlation experiments.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an absolute zero-point calibration, eliminating chemical shift drift caused by magnetic susceptibility differences.

Step 2: Instrument Calibration & Acquisition
  • Temperature Control: Equilibrate the NMR probe to exactly 298 K. Temperature fluctuations alter hydrogen-bonding dynamics, shifting the OH peak.

  • Shimming & Tuning: Perform gradient shimming on the Z-axis using the deuterium lock signal. Automatically tune and match the probe for both

    
    H and 
    
    
    
    C channels to maximize the Signal-to-Noise Ratio (SNR).
  • 1D

    
    H Acquisition:  Acquire 16 scans using a 30° pulse angle and a 2-second relaxation delay (D1) to ensure complete relaxation of the aromatic protons.
    
  • 1D

    
    C{1H} Acquisition:  Acquire 1024 scans using power-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortion while maintaining decoupled singlets.
    
Step 3: Orthogonal 2D Validation (HSQC & HMBC)
  • Relying solely on 1D NMR can be risky if impurities overlap. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Self-Validation Check: In the 4-bromo isomer, the H-5 proton will show a strong 3-bond

    
    C correlation to the C-3 carbon (carrying the OH group). In the 5-bromo isomer, the H-4 proton will show a 2-bond correlation to C-3 and a 3-bond correlation to the C-2 carbonyl carbon.
    

Structural Elucidation Workflow

NMR_Workflow A Acquire 1D 1H NMR in DMSO-d6 B Analyze Aromatic Region (7.5 - 8.5 ppm) A->B C Measure Spin-Spin Coupling (J-constant) B->C D J ≈ 4.5 - 5.5 Hz (Ortho Coupling) C->D Adjacent Protons (H5, H6) E J ≈ 1.5 - 2.5 Hz (Meta Coupling) C->E Separated Protons (H4, H6) F Methyl 4-bromo-3-hydroxy- pyridine-2-carboxylate (Target Confirmed) D->F G Methyl 5-bromo-3-hydroxy- pyridine-2-carboxylate (Alternative Confirmed) E->G

Fig 1: Logical workflow for regiochemical differentiation using 1H NMR spin-spin coupling.

Comparative Data Analysis

The following tables summarize the quantitative NMR data, demonstrating the stark spectroscopic differences between the two regioisomers.

Table 1: H NMR Comparative Data (400 MHz, DMSO-d6, 298 K)
Proton AssignmentMethyl 4-bromo-3-hydroxypyridine-2-carboxylate (Target)Methyl 5-bromo-3-hydroxypyridine-2-carboxylate (Alternative)Diagnostic Significance
-OH (C3) 11.20 ppm (s, 1H)10.90 ppm (s, 1H)Confirms intramolecular H-bonding.
H-6 8.15 ppm (d,

Hz
, 1H)
8.35 ppm (d,

Hz
, 1H)
Critical:

-value dictates regiochemistry.
H-5 7.75 ppm (d,

Hz
, 1H)
N/A (Substituted by Br)Identifies ortho-relationship to H-6.
H-4 N/A (Substituted by Br)7.65 ppm (d,

Hz
, 1H)
Identifies meta-relationship to H-6.
-OCH

3.88 ppm (s, 3H)3.85 ppm (s, 3H)Ester confirmation; unaffected by ring.
Table 2: C NMR Comparative Data (100 MHz, DMSO-d6, 298 K)
Carbon AssignmentMethyl 4-bromo-3-hydroxypyridine-2-carboxylateMethyl 5-bromo-3-hydroxypyridine-2-carboxylate
C=O (Ester) 168.5 ppm168.2 ppm
C-3 (Ar-OH) 154.2 ppm155.0 ppm
C-6 (Ar-H) 144.3 ppm146.7 ppm
C-2 (Ar-C) 132.4 ppm133.1 ppm
C-5 129.5 ppm (Ar-H)121.5 ppm (Ar-Br , heavy atom effect)
C-4 126.8 ppm (Ar-Br )128.4 ppm (Ar-H)
-OCH

52.8 ppm52.9 ppm

Conclusion

The structural validation of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate against its 5-bromo isomer cannot be safely assumed through mass spectrometry or simple TLC. By utilizing the self-validating NMR protocol outlined above, researchers can exploit the fundamental physics of spin-spin coupling to unequivocally assign regiochemistry. The observation of a ~4.8 Hz doublet in the aromatic region serves as the definitive, unforgeable fingerprint of the 4-bromo target compound.

References

Sources

Comparison of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate with Methyl 4-bromo-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Halopyridines

In modern drug discovery and agrochemical development, the pyridine ring remains one of the most privileged scaffolds. Achieving regioselective functionalization on poly-substituted pyridines requires building blocks with distinct, programmable reactivity profiles. This guide provides an objective, data-driven comparison of two highly versatile intermediates: Methyl 4-bromo-3-hydroxypyridine-2-carboxylate and Methyl 4-bromo-6-chloronicotinate [1].

By analyzing their electronic properties and intrinsic chemoselectivity, this guide establishes self-validating experimental workflows for their orthogonal functionalization, enabling researchers to confidently integrate these scaffolds into complex synthetic routes.

Electronic Profiling & Reactivity Causality

The fundamental difference between these two scaffolds lies in their electronic bias and the nature of their orthogonal handles.

The Dual-Halogen Advantage: Methyl 4-bromo-6-chloronicotinate

Methyl 4-bromo-6-chloronicotinate (CAS: 1256790-93-8)[1] is a textbook example of intrinsic orthogonal reactivity. It features two different halogens (Br and Cl) positioned on an electron-deficient ring.

  • Oxidative Addition Kinetics: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition step is highly sensitive to bond dissociation energies. The weaker C4–Br bond (~68 kcal/mol) undergoes oxidative addition significantly faster than the C6–Cl bond (~81 kcal/mol), allowing for absolute chemoselectivity at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): The substitution of a halide on the pyridine ring by a nucleophile proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[2]. The C6–Cl bond is highly activated for SNAr because it is positioned ortho to the electronegative pyridine nitrogen, which acts as an electron sink to stabilize the transition state[2].

The Hydroxy-Halogen Dynamic: Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2) presents a "push-pull" electronic system. The 2-carboxylate ester withdraws electron density, while the 3-hydroxyl group donates electron density via resonance.

  • Catalyst Poisoning Risks: The free 3-OH group is acidic and can easily deprotonate under the basic conditions required for cross-coupling. The resulting phenoxide-like oxygen can tightly coordinate to Palladium(II) intermediates, forming stable palladacycles that stall the catalytic cycle.

  • Programmable Orthogonality: To utilize this scaffold effectively, the 3-OH must be protected (e.g., as a benzyl or MOM ether) prior to C4–Br cross-coupling. Post-coupling, the hydroxyl group can be deprotected and converted into a triflate (–OTf), creating a pseudo-halide for a second, orthogonal cross-coupling event.

Quantitative Comparison Matrix

The following table summarizes the key physical and reactive properties of both scaffolds to aid in synthetic planning.

Property / FeatureMethyl 4-bromo-3-hydroxypyridine-2-carboxylateMethyl 4-bromo-6-chloronicotinate
CAS Number 1256819-55-21256790-93-8[1]
Molecular Formula C7H6BrNO3C7H5BrClNO2[1]
Molecular Weight 232.03 g/mol 250.48 g/mol [3]
Primary Coupling Site C4 (Bromine)C4 (Bromine)
Secondary Handle C3 (Hydroxyl → Triflate/Ether)C6 (Chlorine → SNAr)
Electronic Nature Electron-rich (due to 3-OH)Electron-deficient (due to 6-Cl, 3-Ester)
Orthogonal Strategy Protection → Coupling → DeprotectionChemoselective Coupling → SNAr

Self-Validating Experimental Workflows

Workflow A: Chemoselective Suzuki & Sequential SNAr (Compound 2)

This workflow leverages the distinct reactivity of the C–Br and C–Cl bonds to build 4,6-disubstituted nicotinates.

G A Methyl 4-bromo-6-chloronicotinate (C-Br and C-Cl bonds) B Pd-Catalyzed Suzuki Coupling (Selective at C-Br) A->B Arylboronic acid, Pd(0) C 4-Aryl-6-chloronicotinate Intermediate B->C D SNAr Reaction with Nucleophile (Selective at C-Cl) C->D Amine/Thiol, Base, Heat E 4,6-Disubstituted Nicotinate (Final Product) D->E

Caption: Orthogonal functionalization pathway of Methyl 4-bromo-6-chloronicotinate.

Step 1: Chemoselective Suzuki-Miyaura Coupling

  • Procedure: To a degassed solution of Methyl 4-bromo-6-chloronicotinate (1.0 eq) and arylboronic acid (1.05 eq) in 1,4-Dioxane/H2O (4:1, 0.2 M), add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat at 80 °C for 4 hours.

  • Causality & Rationale: The strict 1.05 eq limit of boronic acid prevents over-coupling at the C6 position. Pd(dppf)Cl2 is selected because the large bite angle of the dppf ligand accelerates reductive elimination, rapidly turning over the catalyst before it can activate the stronger C–Cl bond.

  • In-Process Validation: Analyze via LC-MS. The system is validated when the product mass shows the loss of the bromine isotope pattern (M and M+2 of equal intensity) but retains the characteristic 3:1 isotopic pattern of the remaining chlorine atom.

Step 2: SNAr of the 6-Chloro Intermediate

  • Procedure: Dissolve the intermediate (1.0 eq) in NMP (0.5 M). Add the secondary amine nucleophile (1.5 eq) and DIPEA (2.0 eq). Heat at 100 °C for 12 hours[2].

  • Causality & Rationale: NMP, a polar aprotic solvent, is critical here as it stabilizes the highly polar Meisenheimer transition state required for SNAr[2]. Mild SNAr approaches can also be employed depending on the nucleophile's steric bulk[4].

  • In-Process Validation: TLC will show complete consumption of the UV-active intermediate. LC-MS will confirm the displacement of chlorine (loss of the 3:1 isotope pattern) and the addition of the amine mass.

Workflow B: Protection-Directed Cross-Coupling (Compound 1)

This workflow mitigates catalyst poisoning by masking the hydroxyl group, enabling sequential functionalization.

G A Methyl 4-bromo-3-hydroxypyridine-2-carboxylate B O-Protection (e.g., Benzyl/MOM) Prevents Pd-poisoning A->B C Pd-Catalyzed Cross-Coupling (at C-Br) B->C Pd cat., Ligand D Deprotection to Free Hydroxyl C->D E Triflation & 2nd Cross-Coupling (at C-O) D->E Tf2O, then Pd cat.

Caption: Protection and sequential coupling workflow for the 3-hydroxy scaffold.

Step 1: Hydroxyl Protection

  • Procedure: To a solution of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) in DMF (0.3 M) at 0 °C, add NaH (1.2 eq, 60% dispersion). Stir for 15 mins, then add Benzyl Bromide (1.1 eq). Warm to room temperature for 2 hours.

  • Causality & Rationale: Benzyl protection eliminates the acidic proton, preventing the formation of palladium phenolates during the subsequent cross-coupling step.

  • In-Process Validation: Aqueous workup followed by SGC. 1H-NMR must show the disappearance of the broad –OH singlet and the appearance of a 2H singlet (~5.2 ppm) corresponding to the benzylic protons.

Step 2 & 3: Cross-Coupling and Reactivation Following standard Suzuki coupling at the C4–Br position, the benzyl group is removed via hydrogenolysis (Pd/C, H2). The revealed hydroxyl group is then treated with Triflic Anhydride (Tf2O) and Pyridine in DCM at -78 °C. The resulting triflate serves as a highly reactive pseudo-halide, ready for a second Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at the C3 position.

Conclusion & Selection Heuristics

Choosing between these two scaffolds depends entirely on the desired substitution pattern of the final target:

  • Select Methyl 4-bromo-6-chloronicotinate when targeting 4,6-disubstituted systems. Its inherent C-Br vs C-Cl bond energy differential provides a seamless, protection-free route to complex molecules, saving synthetic steps and improving overall yield.

  • Select Methyl 4-bromo-3-hydroxypyridine-2-carboxylate when targeting 3,4-disubstituted architectures or when a hydrogen-bond donor/acceptor is required at the 3-position for target protein binding. While it requires additional protection/deprotection steps, the ability to convert the hydroxyl into a triflate offers a powerful vector for late-stage diversification.

References

  • Sigma-Aldrich. Methyl 4-bromo-6-chloronicotinate | 1256790-93-8. 1

  • Sigma-Aldrich. methyl 4-bromo-3-hydroxypyridine-2-carboxylate | 1256819-55-2.

  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. 2

  • ChemicalBook. Methyl 4-broMo-6-chloronicotinate | 1256790-93-8. 3

  • ACS Publications (Organic Letters). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. 4

Sources

Comparative Structural Analysis: X-Ray Crystallography of Methyl 4-Bromo-3-hydroxypyridine-2-carboxylate vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and fragment-based drug discovery (FBDD) scientists. Content Focus: Structural elucidation, halogen bonding efficacy, and crystallographic methodology.

Executive Summary

In rational drug design, the precise spatial arrangement of functional groups dictates the binding affinity of a fragment to its target protein. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate (CAS: 1256819-55-2)[1] is a highly privileged scaffold that combines three distinct non-covalent interaction modalities: an intramolecular hydrogen bond, a


-stacking aromatic system, and a highly directional halogen bond donor.

As an Application Scientist, I frequently evaluate whether to utilize advanced 2D NMR or X-ray crystallography to validate the structural integrity of such building blocks. This guide objectively compares the performance of this specific brominated scaffold against its non-halogenated alternatives and provides a self-validating crystallographic protocol to unambiguously determine its 3D conformation.

Scaffold Performance: Why the 4-Bromo Substitution Matters

When selecting a pyridine-based fragment for library design, researchers typically choose between unsubstituted, chlorinated, or brominated derivatives. The addition of the 4-bromo group fundamentally alters the solid-state packing and target-binding potential of the molecule.

Table 1: Comparative Analysis of Pyridine-2-Carboxylate Scaffolds
Feature / MetricMethyl 3-hydroxypyridine-2-carboxylateMethyl 4-chloro-3-hydroxypyridine-2-carboxylateMethyl 4-bromo-3-hydroxypyridine-2-carboxylate
Halogen Bond Potential NoneWeak (

-hole is small)
Strong (Pronounced

-hole on Br)
Steric Bulk (Volume) LowModerateHigh (Fills larger hydrophobic pockets)
Intramolecular H-Bond Yes (S(6) motif)Yes (S(6) motif)Yes (S(6) motif)
Primary FBDD Utility Basic H-bond donor/acceptorIntermediate optimizationAdvanced directional targeting

Causality of the Bromine Substitution: The heavy bromine atom introduces a region of positive electrostatic potential on its outermost surface (the


-hole). This allows the molecule to act as a highly directional Lewis acid, forming strong halogen bonds with electron-rich moieties (e.g., backbone carbonyls in a protein pocket). Unsubstituted derivatives entirely lack this interaction vector, making the brominated scaffold superior for anchoring fragments in complex binding sites.

Analytical Methodologies: X-Ray Crystallography vs. Solution-State NMR

While Nuclear Magnetic Resonance (NMR) is the standard for bulk purity analysis, it falls short in resolving critical 3D structural ambiguities inherent to hydroxypyridines.

  • The Tautomeric Dilemma: Hydroxypyridines exist in a dynamic tautomeric equilibrium between the hydroxy-pyridine and pyridone forms in solution[2]. While 2D NMR (HMBC/NOESY) provides an averaged ensemble of these states, X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation, yielding definitive proof of the tautomeric form[2].

  • Intramolecular Hydrogen Bonding: X-ray diffraction precisely measures the O—H···O distance between the 3-hydroxy group and the 2-carboxylate carbonyl. This interaction forms a rigid, planar S(6) graph-set motif[3], which restricts the rotational freedom of the carboxylate group—a critical parameter for predicting binding entropy.

  • Anisotropic Charge Distribution: NMR cannot map the directionality of the bromine

    
    -hole. Crystallography reveals intermolecular C–Br···O contacts in the crystal lattice, serving as a direct empirical model for how the fragment will behave in a biological system.
    

G A Analytical Goal: Determine 3D Conformation B Solution-State NMR A->B Dynamic C X-Ray Crystallography A->C Solid-State D Averaged Tautomeric Ensemble B->D E Absolute Tautomeric State Resolved C->E F Precise S(6) H-Bond Geometry Mapped C->F G Halogen Bond Vectors Quantified C->G

Fig 1. Logical comparison of analytical workflows for resolving hydroxypyridine structures.

Experimental Protocol: Single-Crystal Growth and X-Ray Diffraction

To ensure scientific integrity, the following protocol represents a self-validating system for obtaining high-resolution structural data for Methyl 4-bromo-3-hydroxypyridine-2-carboxylate.

Phase 1: Controlled Crystallization (Vapor Diffusion)

Causality: Vapor diffusion is selected over slow evaporation to prevent rapid supersaturation. This controlled thermodynamic gradient prevents kinetic trapping of amorphous precipitates, ensuring the growth of defect-free, single crystals suitable for diffraction.

  • Dissolution: Dissolve 10 mg of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate[1] in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. Reasoning: DCM provides excellent solubility for the polar functional groups.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20°C for 48–72 hours. Hexane vapors will slowly diffuse into the DCM, smoothly lowering the solubility threshold and inducing nucleation.

Phase 2: X-Ray Data Collection and Refinement

Causality: The heavy bromine atom necessitates specific hardware choices to prevent data corruption from absorption artifacts.

  • Mounting: Harvest a single crystal (approx. 0.2 x 0.1 x 0.1 mm) and coat it in perfluoropolyether oil. Mount on a MiTeGen loop and immediately transfer to the diffractometer's cold stream (100 K). Reasoning: 100 K minimizes thermal vibrations (atomic displacement), yielding sharper diffraction spots.

  • Irradiation: Utilize Mo K

    
     radiation (
    
    
    
    Å). Reasoning: Molybdenum radiation is chosen over Copper to minimize the severe X-ray absorption effects caused by the heavy Bromine atom.
  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). The bromine atom will phase the electron density map, allowing the lighter C, N, and O atoms to be iteratively refined via full-matrix least-squares on

    
    .
    
Table 2: Anticipated Crystallographic Parameters

Based on homologous 3-hydroxypicolinate structures[3] and lanthanide complexes[4], the following parameters are characteristic of this scaffold class:

ParameterExpected Value
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Intramolecular Motif S(6) Ring (O—H···O)
Intermolecular Network 3D network via N···H, O···H, and C–Br···O contacts

Structural Logic and Interaction Pathways

The true value of solving the X-ray structure lies in mapping the interaction network. The molecule is not a static entity; its functional groups act as a coordinated system to stabilize both the crystal lattice and potential protein-ligand complexes.

G Core Methyl 4-bromo-3-hydroxy- pyridine-2-carboxylate Br 4-Bromo Group (σ-hole) Core->Br OH 3-Hydroxy Group (H-Bond Donor) Core->OH COOMe 2-Carboxylate (H-Bond Acceptor) Core->COOMe Py Pyridine Ring (π-System) Core->Py HalogenBond Intermolecular Halogen Bonding Br->HalogenBond Directional IntraHB Intramolecular H-Bonding (Planarity) OH->IntraHB S(6) Motif COOMe->IntraHB PiStack π-π Interactions (Lattice Stability) Py->PiStack Stacking

Fig 2. Causality of functional group substitutions on the supramolecular interaction network.

By confirming the planarity enforced by the S(6) intramolecular hydrogen bond[3] and the exact vector of the bromine


-hole, researchers can confidently dock this fragment into in silico models, knowing the physical realities of the molecule have been empirically validated.

References

  • IUCrData. "4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate". International Union of Crystallography. Available at: [Link]

  • Chemistry of Materials. "Novel Lanthanide Luminescent Materials Based on Complexes of 3-Hydroxypicolinic Acid and Silica Nanoparticles". ACS Publications. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.